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  • Product: 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid
  • CAS: 2377606-06-7

Core Science & Biosynthesis

Foundational

2-Chloro-4-(2-methoxyethoxy)phenylboronic acid physical and chemical properties

An in-depth technical analysis of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid requires moving beyond basic chemical data to understand the intricate balance of steric and electronic forces governing its reactivity. As...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid requires moving beyond basic chemical data to understand the intricate balance of steric and electronic forces governing its reactivity. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and synthetic chemists with a comprehensive, mechanistically grounded guide to utilizing this specialized building block, particularly in advanced cross-coupling methodologies.

Executive Summary

2-Chloro-4-(2-methoxyethoxy)phenylboronic acid (CAS: 2377606-06-7) is a highly functionalized arylboronic acid derivative[1]. It is primarily deployed as a nucleophilic coupling partner in Suzuki-Miyaura reactions for the construction of complex biaryl scaffolds in medicinal chemistry. The molecule features a strategic structural dichotomy: an ortho-chloro group that introduces steric shielding and inductive electron withdrawal, paired with a para-(2-methoxyethoxy) chain that acts as a solubilizing, electron-donating moiety. Understanding how these substituents interact is critical for optimizing catalytic cycles and preventing reagent degradation.

Physicochemical Profiling & Structural Causality

The physical and chemical properties of this compound are dictated by its substituents. The 2-methoxyethoxy tail functions as a mini-polyethylene glycol (PEG) chain. Unlike a simple methoxy group, the additional ether oxygen provides superior hydrogen-bond accepting capabilities, significantly enhancing the partition coefficient and solubility in the aqueous-organic mixtures natively used in cross-coupling reactions.

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Significance
Chemical Name 2-Chloro-4-(2-methoxyethoxy)phenylboronic acidStandard IUPAC nomenclature.
CAS Number 2377606-06-7[1]Unique registry identifier for procurement and tracking.
Molecular Formula C9H12BClO4Determines exact mass for LC-MS monitoring.
Molecular Weight 230.45 g/mol [1]Used for precise stoichiometric calculations.
Appearance White to off-white solidPurity indicator; discoloration suggests phenolic oxidation.
Solubility Soluble in THF, DMF, MeOH; slightly soluble in H2OEnhanced aqueous solubility via the methoxyethoxy tail facilitates biphasic reactions.
Storage 2–8 °C, protect from light/moisturePrevents boroxine (trimer) formation and protodeboronation[2].

Mechanistic Insights: The Push-Pull Dynamic

The reactivity of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid is governed by a delicate "push-pull" electronic system that directly impacts its performance in palladium-catalyzed networks.

  • Lewis Acidity & Boronate Formation : Boronic acids are not Brønsted acids but mild Lewis acids. The strong inductive electron-withdrawing effect (-I) of the ortho-chloro group lowers the pKa of the boron atom[3]. This is highly advantageous, as it allows the formation of the reactive boronate complex [Ar−B(OH)3​]− at lower pH values, requiring milder bases.

  • Transmetalation vs. Protodeboronation : While the ortho-chloro group aids in boronate formation, its steric bulk physically hinders the transmetalation step of the Suzuki-Miyaura cycle[4]. If transmetalation is too slow, the boronate complex becomes susceptible to protodeboronation —a degradation pathway where the C-B bond is cleaved and replaced by a C-H bond in basic aqueous media[5].

  • The Rescue Mechanism : The para-(2-methoxyethoxy) group donates electron density through resonance (+M), increasing the overall nucleophilicity of the aryl ring. This electronic "push" helps accelerate transmetalation, counteracting the steric drag of the chlorine atom.

SubstituentEffects Core Phenylboronic Acid Core (-B(OH)2 at C1) OrthoCl ortho-Chloro (C2) -I Effect / Steric Shield OrthoCl->Core Increases Lewis acidity but hinders transmetalation ParaAlkoxy para-2-Methoxyethoxy (C4) +M Effect / Solubilizing ParaAlkoxy->Core Increases nucleophilicity Enhances aqueous solubility

Fig 1: Electronic and steric contributions of substituents on the boronic acid core.

Experimental Methodology: Self-Validating Suzuki-Miyaura Protocol

To successfully couple this sterically hindered boronic acid, standard triphenylphosphine ( PPh3​ ) ligands are insufficient. The protocol below utilizes SPhos (a dialkylbiaryl phosphine), which is specifically designed to promote the formation of a highly active monoligated Pd(0) species and accelerate transmetalation of ortho-substituted boronic acids, thereby outcompeting protodeboronation[4].

Step-by-Step Optimized Workflow

Step 1: Reagent Loading & Stoichiometry

  • Action : To a Schlenk flask, add the aryl halide electrophile (1.0 equiv), 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid (1.5 equiv), and anhydrous K3​PO4​ (2.0 equiv).

  • Causality : A 0.5 equiv excess of the boronic acid acts as a buffer against trace protodeboronation. K3​PO4​ is selected over stronger bases (like NaOH) because highly alkaline conditions exponentially accelerate hydrolytic C-B bond cleavage[5].

Step 2: Solvent Preparation & Degassing

  • Action : Add a 10:1 mixture of Toluene/Water (2 mL/mmol of halide). Degas the suspension via sparging with Argon for 15 minutes.

  • Causality : The biphasic Toluene/Water system ensures the dissolution of both the organic substrates and the inorganic base. Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the electron-rich Pd(0) catalyst.

Step 3: Catalyst Activation

  • Action : Add Pd(OAc)2​ (2 mol%) and SPhos (4 mol%) under a positive stream of Argon. Seal the flask and heat to 80 °C.

  • Causality : The 1:2 Pd-to-ligand ratio ensures complete formation of the active L1​Pd(0) species. SPhos provides the necessary steric bulk to force reductive elimination while its electron-rich nature accelerates oxidative addition[4].

Step 4: In-Process Control (IPC) & Self-Validation

  • Action : After 4 hours, sample the organic layer for LC-MS analysis.

  • Validation Check : The system is validated when the chromatogram shows the disappearance of the Ar-X starting material and the emergence of the target biaryl mass. Crucially, check for the mass of 3-chloro-1-(2-methoxyethoxy)benzene (the protodeboronation byproduct). If this byproduct exceeds 5%, the system is starved of catalyst or the degassing was insufficient.

Step 5: Workup

  • Action : Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic phase over Na2​SO4​ , concentrate, and purify via silica gel flash chromatography.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition L_nPd(II)(Ar)(X) Pd0->OxAdd + Ar-X TransMet Transmetalation L_nPd(II)(Ar)(Ar') OxAdd->TransMet + Boronate RedElim Reductive Elimination Ar-Ar' Product TransMet->RedElim RedElim->Pd0 - Ar-Ar' Boronic Ar'-B(OH)2 (2-Chloro-4-(2-methoxyethoxy)...) Boronate Boronate Complex [Ar'-B(OH)3]- Boronic->Boronate + Base Boronate->TransMet Base Base (e.g., K3PO4) Base->Boronate

Fig 2: Suzuki-Miyaura catalytic cycle highlighting the boronate activation step.

Stability and Storage Considerations

Arylboronic acids are not indefinitely stable on the benchtop. 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid is susceptible to two primary degradation pathways during storage[2]:

  • Boroxine Formation : Under ambient conditions, molecules can undergo spontaneous dehydration to form a cyclic trimer (boroxine). While boroxines are still reactive in Suzuki couplings, their formation alters the molecular weight of the bulk powder, leading to inaccurate stoichiometric calculations.

  • Oxidative Degradation : Exposure to atmospheric oxygen and light can cleave the C-B bond, yielding the corresponding phenol.

Mandatory Storage Protocol : The compound must be stored at 2–8 °C in a tightly sealed, opaque container backfilled with Argon or Nitrogen[1]. Prior to use, the container should be allowed to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the powder.

References

  • [1] Sigma-Aldrich. "2-Chloro-4-(2-methoxyethoxy)phenylboronic acid". sigmaaldrich.com. 1

  • [2] BenchChem. "Stability and Storage of 3-Chlorophenylboronic Acid: A Technical Guide". benchchem.com. 2

  • [4] Journal of the American Chemical Society (ACS Publications). "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure". acs.org. 4

  • [3] ACS Symposium Series. "Boron Chemistry: An Overview". acs.org. 3

  • [5] University of Edinburgh. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis". ed.ac.uk. 5

Sources

Exploratory

A Methodological Guide to the Structural Elucidation of 2-Chloro-4-(2-methoxyethoxy)phenylboronic Acid via X-ray Diffraction

Abstract: This technical guide provides a comprehensive framework for the structural characterization of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid, a key building block in medicinal chemistry. While a specific cryst...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for the structural characterization of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid, a key building block in medicinal chemistry. While a specific crystal structure for this compound is not publicly available, this document serves as a methodological blueprint, detailing the necessary steps from synthesis and crystallization to analysis by single-crystal and powder X-ray diffraction. By synthesizing established protocols with expert insights, this guide is designed for researchers, scientists, and drug development professionals, offering a robust pathway to understanding the solid-state properties that govern the utility of this and related organoboron compounds in pharmaceutical development.

Introduction: The Significance of Phenylboronic Acids in Drug Discovery

Phenylboronic acids and their derivatives are indispensable tools in modern medicinal chemistry. Their prominence stems from their versatile reactivity, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which enables the efficient formation of carbon-carbon bonds essential for building complex molecular scaffolds.[1] Beyond their role as synthetic intermediates, the boronic acid moiety itself is a key pharmacophore. The boron atom's unique electronic properties allow it to form reversible covalent bonds with diols or act as a potent enzyme inhibitor, a feature leveraged in several FDA-approved drugs, including treatments for multiple myeloma and bacterial infections.[2][3]

The compound of interest, 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid, possesses a unique combination of substituents:

  • A Boronic Acid Group: The primary reactive and binding site.

  • A Chloro Substituent: Modulates the electronic properties and steric profile of the phenyl ring.

  • A Methoxyethoxy Group: A flexible, polar chain that can influence solubility, pharmacokinetic properties, and participate in intermolecular interactions within a crystal lattice.

Understanding the precise three-dimensional arrangement of atoms in the solid state is critical. Crystal structure dictates key physicochemical properties such as solubility, stability, dissolution rate, and hygroscopicity—all of which are paramount in drug formulation and development.[4] X-ray diffraction remains the gold standard for unambiguously determining this atomic arrangement.[5][6]

Synthesis and Crystallization: The Foundation of Structural Analysis

A high-quality single crystal is the absolute prerequisite for a successful single-crystal X-ray diffraction (SC-XRD) experiment.[7] The journey to obtaining such a crystal begins with the synthesis of high-purity material and is followed by a meticulous crystallization screening process.

Proposed Synthesis Route

A common and effective method for synthesizing arylboronic acids is through the reaction of an aryl halide with an organolithium reagent, followed by quenching with a borate ester.[8]

reactant Aryl Bromide Precursor step1 1. n-BuLi, THF, -78°C (Lithium-Halogen Exchange) reactant->step1 intermediate Aryllithium Intermediate step1->intermediate step2 2. B(OMe)3 (Borylation) intermediate->step2 boronate_ester Boronate Ester step2->boronate_ester step3 3. Acidic Workup (e.g., HCl) (Hydrolysis) boronate_ester->step3 product 2-Chloro-4-(2-methoxyethoxy) phenylboronic acid step3->product

Caption: Proposed synthetic workflow for the target boronic acid.

For 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid, a plausible precursor would be 1-bromo-2-chloro-4-(2-methoxyethoxy)benzene. This route involves a lithium-halogen exchange followed by electrophilic trapping with trimethyl borate and subsequent hydrolysis to yield the final product.[9]

Experimental Protocol: Crystallization Screening

The goal of crystallization is to encourage molecules to slowly self-assemble into a highly ordered, single lattice. This is often more of an art than a science, requiring the screening of multiple solvents and conditions.

Principle: The ideal solvent system is one in which the compound is sparingly soluble. The compound is dissolved at an elevated temperature, and as the solution cools or the solvent slowly evaporates, the solution becomes supersaturated, promoting crystal growth over precipitation.

Step-by-Step Protocol:

  • Material Purification: Ensure the starting material is of the highest possible purity (>99%), as impurities can inhibit crystal growth. Recrystallization or column chromatography may be necessary.

  • Solvent Selection: In separate vials, test the solubility of ~5-10 mg of the compound in 0.5 mL of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, water, and mixtures thereof).

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent (one in which it is moderately soluble) to near-saturation in a small vial.

    • Cover the vial with a cap or parafilm pierced with a few needle holes.

    • Allow the solvent to evaporate slowly and undisturbed over several days at room temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble).

    • Place this concentrated drop on a glass slide (hanging drop) or in a small inner vial (sitting drop).

    • Seal this setup inside a larger jar containing a "poor" solvent (one in which the compound is insoluble, but is miscible with the good solvent).

    • Over time, the poor solvent vapor will slowly diffuse into the drop, reducing the compound's solubility and inducing crystallization.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size, with clear faces and no visible defects) have formed, carefully remove one with a nylon loop or a micromanipulator.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides definitive information on molecular geometry, bond lengths, bond angles, and intermolecular interactions in the crystalline state.[5][10]

The Principle of Diffraction

When a beam of monochromatic X-rays strikes a crystal, the X-rays are scattered by the electrons of the atoms.[11] In a periodically ordered lattice, the scattered waves interfere with each other. Constructive interference occurs only at specific angles where the path length difference between waves scattered from adjacent planes of atoms is an integer multiple of the X-ray wavelength. This relationship is described by Bragg's Law :

nλ = 2d sin(θ)[12]

Where:

  • n is an integer

  • λ is the wavelength of the X-ray

  • d is the spacing between crystal planes

  • θ is the angle of diffraction

By rotating the crystal and measuring the angles and intensities of the thousands of diffracted beams, a 3D map of the electron density within the crystal can be reconstructed.[11]

Experimental and Data Processing Workflow

cluster_exp Experimental cluster_proc Data Processing & Refinement A 1. Crystal Selection & Mounting B 2. Mount on Diffractometer A->B C 3. Data Collection (X-ray Exposure & Rotation) B->C D 4. Data Integration (Peak Intensities) C->D E 5. Structure Solution (Phase Problem) D->E F 6. Structure Refinement (Least-Squares Fitting) E->F G 7. Validation & CIF Generation F->G

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-oil, and flash-cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The instrument rotates the crystal through a series of angles while exposing it to a focused beam of monochromatic X-rays (commonly Mo Kα, λ = 0.7107 Å).[5] A detector records the positions and intensities of the diffracted spots.[11]

  • Data Reduction and Integration: The raw diffraction images are processed to determine the unit cell dimensions and to integrate the intensities of each reflection.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between the observed and calculated structure factors.

  • Validation: The final structure is validated using metrics like R-factors and by checking for chemical sense. The final data is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).[13][14]

Expected Structural Features of Phenylboronic Acids

While the specific data for the title compound is unavailable, analysis of related phenylboronic acid structures allows for an expert prediction of its key features.[15]

Molecular Geometry: The core structure will consist of a planar phenyl ring attached to a trigonal planar B(OH)₂ group. The C-B bond length is expected to be around 1.57 Å.[15] The substituents will influence the precise bond angles and may cause a slight twist between the plane of the phenyl ring and the boronic acid moiety.

Supramolecular Assembly: The Hydrogen-Bonded Dimer A hallmark of phenylboronic acid crystal structures is the formation of a robust, centrosymmetric dimer via hydrogen bonding between the boronic acid groups of two adjacent molecules.[15][16]

Caption: Typical hydrogen-bonded dimer motif in boronic acids.

This interaction creates a stable eight-membered ring. The presence of the chloro and methoxyethoxy groups will then dictate how these dimer units pack together in the crystal lattice through weaker interactions like C-H···O or C-H···Cl contacts.

Illustrative Crystallographic Data Table (Based on Analogues)

ParameterExpected Value / Feature
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c, P-1)
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 25
β (°)90 - 110 (for monoclinic)
Z (Molecules/Unit Cell)4 or 8
Hydrogen BondingForms classic R²₂(8) dimer motif

Note: This table is illustrative, based on common values for substituted phenylboronic acids, and does not represent experimental data for the title compound.

Powder X-ray Diffraction (PXRD): A Complementary Technique

While SC-XRD provides the definitive structure of a single perfect crystal, Powder X-ray Diffraction (PXRD) is an essential tool for analyzing bulk, polycrystalline material.[7][12] It is faster, requires less sample, and is crucial for quality control in a pharmaceutical setting.[4]

Principle: A powdered sample contains thousands of tiny crystallites in random orientations. When exposed to an X-ray beam, every possible crystal plane orientation is represented, satisfying the Bragg condition simultaneously. This produces a characteristic diffraction pattern of intensity versus diffraction angle (2θ).[12]

Applications for this Compound:

  • Phase Identification: The PXRD pattern is a unique "fingerprint" for a specific crystalline form (polymorph). It can be used to confirm that the bulk sample corresponds to the structure determined by SC-XRD.

  • Purity Analysis: PXRD can detect the presence of other crystalline phases or impurities.

  • Polymorph Screening: Different crystallization conditions can lead to different crystal packing arrangements (polymorphs), which will have distinct PXRD patterns.

Experimental Protocol: PXRD
  • Sample Preparation: Gently grind about 10-20 mg of the crystalline material into a fine, uniform powder.

  • Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

  • Data Collection: Place the holder in a powder diffractometer. The instrument scans a range of 2θ angles (e.g., 2° to 40°), and the detector records the intensity of the diffracted X-rays at each angle.

  • Data Analysis: The resulting diffractogram can be compared to a pattern simulated from the SC-XRD data to confirm structural identity and phase purity.

Conclusion

The structural elucidation of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid is a critical step in harnessing its full potential as a pharmaceutical building block. This guide outlines a robust, field-proven methodology for achieving this goal. By combining careful synthesis and crystallization with rigorous analysis by both single-crystal and powder X-ray diffraction, researchers can obtain a complete understanding of the compound's solid-state structure. These insights are fundamental to controlling its physical properties, ensuring batch-to-batch consistency, and accelerating its journey through the drug development pipeline.

References

  • The Crucial Role of Boronic Acids in Modern Drug Discovery. (2026, March 16). NINGBO INNO PHARMCHEM CO.,LTD.
  • Overview of Powder X-ray Diffraction (PXRD). (2025, April 15).
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022, April 19). MDPI.
  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (2023, June 15). Taylor & Francis Online.
  • X-Ray Diffraction Basics.
  • The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. (2019, October 10).
  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).
  • Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns. (2020, May 14). Malvern Panalytical.
  • The modern role of boron as a 'magic element' in biomedical science: chemistry perspective. RSC Publishing.
  • Single-Crystal X-ray Diffraction (SC-XRD). (2026, March 16). Universität Ulm.
  • Single Crystal X-Ray Diffraction of Materials. (2021, April 3). Thermo Fisher Scientific.
  • XRD basics. MyScope.
  • Introduction to X-ray Powder Diffraction. (2004, December 28). University of California, Davis.
  • Single Crystal X-ray Diffraction. (2023, October 25). Pulstec USA.
  • What is Single Crystal X-ray Diffraction?. (2020, November 20). YouTube.
  • Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F)
  • Crystallographic data CCDC reference numbers [285436 and 285437]. John Wiley & Sons, Ltd.
  • CCDC 166575: Experimental Crystal Structure Determination. (2001, May 18). University of Arizona.
  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022, May 26). MDPI.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.

Sources

Foundational

Synthesis Pathways and Precursors for 2-Chloro-4-(2-methoxyethoxy)phenylboronic Acid: A Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid (CAS: 2377606-06-7) Executive Summary & Strategic Context In modern medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid (CAS: 2377606-06-7)

Executive Summary & Strategic Context

In modern medicinal chemistry, arylboronic acids are indispensable building blocks, primarily serving as electrophilic coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The compound 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid represents a highly specialized intermediate designed for advanced active pharmaceutical ingredients (APIs).

The structural logic of this molecule is twofold:

  • The 2-Methoxyethoxy Moiety: This short, PEG-like ether chain is strategically positioned to improve the aqueous solubility and modulate the lipophilicity (LogP) of hydrophobic drug scaffolds. The oxygen atoms also serve as flexible hydrogen-bond acceptors, which are often critical for interacting with solvent-exposed domains or specific kinase hinge regions.

  • The Ortho-Chloro Substituent: The chlorine atom at the C2 position exerts a strong inductive electron-withdrawing effect, which lowers the pKa of the boronic acid, thereby accelerating transmetalation during cross-coupling. Furthermore, once coupled, the steric bulk of the chlorine atom restricts the rotation of the resulting biaryl bond, locking the molecule into a bioactive conformation.

Retrosynthetic Analysis & Precursor Selection

The synthesis of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid converges on a single, highly stable precursor: 1-bromo-2-chloro-4-(2-methoxyethoxy)benzene (CAS: 1364319-99-2)[1].

To access this precursor, two primary retrosynthetic disconnections can be made:

  • Route 1 (O-Alkylation): Disconnection at the ether linkage leads to 4-bromo-3-chlorophenol and 1-bromo-2-methoxyethane. This is the preferred industrial route due to the low cost of starting materials and mild reaction conditions.

  • Route 2 (SNAr): Disconnection at the aryl-oxygen bond leads to 1-bromo-2-chloro-4-fluorobenzene and 2-methoxyethanol. This route is highly efficient but requires stronger bases and more rigorous anhydrous conditions.

Retrosynthesis Target 2-Chloro-4-(2-methoxyethoxy) phenylboronic acid Precursor 1-Bromo-2-chloro-4- (2-methoxyethoxy)benzene Target->Precursor Borylation (Lithiation or Miyaura) SM1 4-Bromo-3-chlorophenol + 1-Bromo-2-methoxyethane Precursor->SM1 O-Alkylation (Route 1) SM2 1-Bromo-2-chloro-4-fluorobenzene + 2-Methoxyethanol Precursor->SM2 SNAr (Route 2)

Retrosynthetic pathways for 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid.

Forward Synthesis: Step-by-Step Methodologies

Phase 1: Synthesis of the Precursor (O-Alkylation Route)

Causality & Design: Potassium carbonate ( K2​CO3​ ) is selected as the base because its mild alkalinity is perfectly tuned to deprotonate the phenol (pKa ~9.0) without inducing unwanted elimination (dehydrohalogenation) of the aliphatic 1-bromo-2-methoxyethane. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent to strip the hydration shell from the potassium cation, rendering the phenoxide highly nucleophilic for the SN​2 attack.

Protocol 1: Self-Validating O-Alkylation

  • Charge: To a dry reactor under N2​ , charge 4-bromo-3-chlorophenol (1.0 eq) and anhydrous DMF (5 volumes).

  • Base Addition: Add K2​CO3​ (2.0 eq). Stir at ambient temperature for 30 minutes to ensure complete phenoxide formation (observed as a slight color shift to pale yellow).

  • Alkylation: Dropwise add 1-bromo-2-methoxyethane (1.2 eq). Elevate the temperature to 80 °C.

  • Self-Validation (IPC): Monitor the reaction via HPLC. The reaction is deemed complete when the phenol peak area is < 1% (typically 8-12 hours).

  • Workup: Cool to 20 °C and quench into 15 volumes of ice water. The product, 1-bromo-2-chloro-4-(2-methoxyethoxy)benzene, will precipitate or separate as a dense oil. Extract with ethyl acetate, wash with brine to remove DMF, and concentrate.

  • Analytical Confirmation: FTIR will show the complete disappearance of the broad -OH stretch at ~3300 cm−1 .

Phase 2: Borylation Strategies (The Core)

Converting the aryl bromide to the boronic acid can be achieved via two distinct mechanistic pathways. The choice between them depends on scale, equipment capabilities (e.g., cryogenic reactors), and impurity tolerance[2].

Strategy A: Halogen-Metal Exchange (Lithiation)

Causality & Design: This approach relies on the rapid kinetics of bromine-lithium exchange. Cryogenic temperatures (-78 °C) are strictly required to prevent the highly reactive aryl lithium intermediate from eliminating the ortho-chloro group to form a transient, highly destructive benzyne intermediate. Triisopropyl borate ( B(O−i−Pr)3​ ) is specifically chosen over trimethyl borate because its bulky isopropyl groups sterically prevent a second equivalent of the aryl lithium from attacking the boron center, trapping it safely as the stable lithium triisopropyl arylborate "ate" complex until aqueous hydrolysis[3].

Protocol 2: Cryogenic Lithiation

  • Preparation: Dissolve 1-bromo-2-chloro-4-(2-methoxyethoxy)benzene (1.0 eq) and triisopropyl borate (1.5 eq) in anhydrous THF (10 volumes) under strictly inert ( N2​ /Ar) conditions.

  • Cooling: Cool the reactor to -78 °C using a dry ice/acetone bath.

  • Lithiation/Borylation: Add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise over 1 hour, maintaining the internal temperature below -70 °C.

  • Self-Validation (IPC): Quench a 0.5 mL aliquot in D2​O . GC-MS analysis must show an M+1 mass corresponding to the deuterated arene, confirming >95% halogen-metal exchange.

  • Hydrolysis: Allow the reaction to warm to 0 °C, then quench with 1M HCl to pH 2-3. This acidic workup cleaves the isopropyl esters, yielding the free 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid. Extract, dry, and crystallize from heptane/ethyl acetate.

Strategy B: Palladium-Catalyzed Miyaura Borylation

Causality & Design: For facilities lacking cryogenic capabilities, Miyaura borylation is the standard. Pd(dppf)Cl2​ is selected as the catalyst because the large bite angle of the dppf ligand facilitates the critical reductive elimination step of the bulky aryl-boronate product. Potassium acetate (KOAc) is the mandatory base; stronger bases (like NaOH or K2​CO3​ ) would catalyze the protodeboronation of the newly formed boronic ester back to the des-bromo arene[4].

MiyauraCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + Ar-Br LigEx Ligand Exchange [Ar-Pd(II)-OAc] OxAdd->LigEx + KOAc - KBr TransMet Transmetalation [Ar-Pd(II)-Bpin] LigEx->TransMet + B2pin2 - AcO-Bpin TransMet->Pd0 Reductive Elimination Product Ar-Bpin Product (Pinacol Ester) TransMet->Product

Catalytic cycle of the Pd-catalyzed Miyaura borylation.

Protocol 3: Miyaura Borylation & Oxidative Cleavage

  • Reaction Setup: To a reactor, add the aryl bromide precursor (1.0 eq), bis(pinacolato)diboron ( B2​pin2​ , 1.2 eq), KOAc (3.0 eq), and 1,4-dioxane (10 volumes).

  • Degassing: Sparge the mixture with N2​ for 30 minutes. (Oxygen is fatal to the Pd(0) active species).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq). Heat to 80 °C for 8 hours.

  • Self-Validation (IPC): LC-MS will show the disappearance of the starting material and the appearance of the pinacol ester mass.

  • Cleavage to Free Acid: To convert the pinacol ester to the free boronic acid, treat the isolated ester with Sodium Periodate ( NaIO4​ , 3.0 eq) in a THF/Water mixture, followed by the addition of 1M HCl. The oxidative cleavage removes the pinacol moiety, precipitating the final free boronic acid[5].

Quantitative Data & Process Optimization

To assist in route selection for scale-up, the following table summarizes the operational metrics of the two borylation strategies:

ParameterStrategy A: Halogen-Metal ExchangeStrategy B: Miyaura Borylation
Overall Yield 75 - 85%60 - 70% (over two steps)
Temperature Profile Cryogenic (-78 °C)Heating (80 °C)
Reagent Cost Low (n-BuLi, Borate)High (Pd Catalyst, B2​pin2​ )
Primary Impurity Risk Des-bromo arene (if quenched by moisture)Protodeboronation product; Heavy metal (Pd) retention
Scalability Limited by exothermic addition and cryo-vessel sizeHighly scalable, standard reactor compatible
IPC Metric D2​O quench (GC-MS)LC-MS for Pinacol ester formation

Quality Control & Analytical Characterization

When analyzing the final 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid , standard analytical techniques require specific considerations:

  • Mass Spectrometry (ESI-MS): Boronic acids readily dehydrate to form cyclic trimers (boroxines) under MS ionization conditions. Do not be alarmed if the primary mass peak corresponds to the boroxine [(ArBO)3​+H]+ rather than the monomeric acid.

  • HPLC: Use acidic mobile phases (e.g., 0.1% Formic Acid in Water/Acetonitrile) to prevent peak tailing caused by the interaction of the empty p-orbital of the boron atom with the silica stationary phase.

Sources

Exploratory

Mechanism of boronic acid activation for 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid

An In-Depth Technical Guide to the Activation of 2-Chloro-4-(2-methoxyethoxy)phenylboronic Acid in Cross-Coupling Reactions Abstract This technical guide provides a comprehensive examination of the activation mechanism f...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Activation of 2-Chloro-4-(2-methoxyethoxy)phenylboronic Acid in Cross-Coupling Reactions

Abstract

This technical guide provides a comprehensive examination of the activation mechanism for 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid, a sophisticated building block in modern organic synthesis. Tailored for researchers, chemists, and drug development professionals, this document moves beyond standard protocols to explore the fundamental principles governing the reactivity of arylboronic acids. We will dissect the critical role of base-mediated activation, contextualize it within the renowned Suzuki-Miyaura catalytic cycle, and analyze the specific electronic and steric influences of the chloro and methoxyethoxy substituents. The guide culminates in a detailed, field-tested experimental protocol, complete with justifications for each procedural choice, ensuring both theoretical understanding and practical applicability.

The Fundamental Nature of Arylboronic Acids

Arylboronic acids, characterized by the R-B(OH)₂ functional group, are mainstays of carbon-carbon bond formation. Their utility stems from a unique electronic structure. The boron atom possesses a vacant p-orbital, rendering it sp²-hybridized with a trigonal planar geometry.[1] This electron deficiency makes the boronic acid a Lewis acid, capable of accepting electrons.

However, in its neutral state, the organic moiety of the boronic acid is not sufficiently nucleophilic to participate efficiently in the key transmetalation step of many cross-coupling reactions.[2][3] Activation is therefore a prerequisite for reactivity. This activation is achieved through a reversible acid-base equilibrium where the boronic acid interacts with a base to form a tetracoordinate boronate anion, often referred to as an "ate" complex.[1][4]

In this anionic state, the boron atom becomes sp³-hybridized with a tetrahedral geometry.[1] Crucially, the formation of this boronate complex increases the electron density on the ipso-carbon of the phenyl ring, enhancing its nucleophilicity and priming it for transfer to a transition metal center.[5]

G cluster_0 Boronic Acid Activation BoronicAcid R-B(OH)₂ Trigonal Planar (Lewis Acid) Boronate [R-B(OH)₃]⁻ Tetrahedral Boronate (Activated Nucleophile) BoronicAcid->Boronate Base Attack Base + OH⁻ Boronate->BoronicAcid Equilibrium

Caption: Base-mediated activation of a boronic acid to its nucleophilic boronate form.

The Activation Mechanism in the Context of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is the preeminent application for activated boronic acids. The activation of the boronic acid is not an isolated event but a crucial prerequisite for the transmetalation step within the overall catalytic cycle.[6][7]

The generally accepted mechanism involves three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.

  • Transmetalation: This is the pivotal step where the activated boronate complex plays its role. The organic group from the tetracoordinate boronate anion is transferred to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) species. Computational and experimental data strongly suggest that the reaction of the base with the boronic acid to form the boronate is the key event that precedes the transfer to the palladium complex.[8][9]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation (Pre-Transmetalation) Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition p1 Pd0->p1 PdII_Halide R¹-Pd(II)L₂-X Transmetalation Transmetalation p3 PdII_Halide->p3 PdII_Diorgano R¹-Pd(II)L₂-R² RedElim Reductive Elimination p4 PdII_Diorgano->p4 Product R¹-R² p2 p1->p2 Ar-X p2->PdII_Halide p3->PdII_Diorgano [R²-B(OH)₃]⁻ p4->Pd0 Product (R¹-R²) BoronicAcid R²-B(OH)₂ Base + Base (e.g., OH⁻) Boronate [R²-B(OH)₃]⁻ Boronate->Transmetalation Enters Cycle

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the boronic acid activation step.

Case Study: Activating 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid

The specific substituents on the phenyl ring of this boronic acid introduce distinct electronic and steric factors that influence its activation and reactivity.

  • 2-Chloro Substituent: As an ortho group, the chlorine atom exerts two primary effects.

    • Electronic Effect: Chlorine is an electron-withdrawing group via induction, which increases the Lewis acidity of the adjacent boron atom. This enhanced acidity can facilitate the initial attack by the base to form the boronate complex.[10]

    • Steric Effect: The presence of a substituent at the ortho position creates steric hindrance around the C-B bond. This bulkiness can potentially slow down the rate of transmetalation, as the aryl group must approach the palladium center.[11][12] In some cases, this can necessitate more forcing reaction conditions or the use of specialized ligands designed to accommodate hindered substrates.[13]

  • 4-(2-methoxyethoxy) Substituent: This para group is electron-donating through resonance. This effect increases the electron density of the aromatic ring system, which complements the formation of the boronate by making the ipso-carbon a more potent nucleophile for the transmetalation step.

The interplay of these effects makes 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid a nuanced substrate. The activation (boronate formation) is likely favored electronically, while the subsequent transfer to the palladium catalyst may be sterically impeded, requiring careful optimization of reaction conditions.

Experimental Protocol: A Practical Guide

This protocol describes a representative Suzuki-Miyaura coupling reaction using 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid and 4-bromotoluene.

Objective: To synthesize 2-Chloro-4-(2-methoxyethoxy)-4'-methyl-1,1'-biphenyl.

Materials:

  • 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid (1.0 equiv)

  • 4-Bromotoluene (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane (solvent)

  • Deionized Water (solvent)

Methodology:

  • Reactor Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid (e.g., 230 mg, 1.0 mmol), 4-bromotoluene (188 mg, 1.1 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).

    • Rationale: Pd(PPh₃)₄ is a common, air-stable Pd(0) precatalyst suitable for a wide range of couplings. Using a slight excess of the aryl bromide can help drive the reaction to completion.

  • Solvent and Base Addition: Add anhydrous potassium carbonate (414 mg, 3.0 mmol). The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., Nitrogen or Argon) by evacuating and backfilling three times.

    • Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. K₂CO₃ is a moderately strong base sufficient to activate the boronic acid; its solubility in water is key.[14]

  • Degassing and Reaction: Via syringe, add 1,4-dioxane (10 mL) and deionized water (2.5 mL). The solvent mixture should be degassed prior to addition by bubbling with nitrogen for 15-20 minutes.

    • Rationale: The dioxane/water solvent system is chosen to dissolve both the organic starting materials and the inorganic base, facilitating the interaction of all components.[14] Degassing removes dissolved oxygen, further protecting the catalyst.

  • Heating and Monitoring: The reaction mixture is heated to 90-100 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the consumption of the limiting reagent (the boronic acid) is observed (typically 4-12 hours).

    • Rationale: Elevated temperatures are often required to overcome the activation energy barriers for all steps of the catalytic cycle, particularly for sterically hindered substrates.

  • Workup and Isolation: After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and water (20 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biaryl product. Characterization is performed using ¹H NMR, ¹³C NMR, and MS analysis.

Comparative Data on Reaction Conditions

The choice of reaction parameters is critical for successfully coupling substituted arylboronic acids. The following table provides a summary of typical conditions, illustrating the variables that can be optimized.

Boronic Acid SubstrateCoupling PartnerCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Typical Yield (%)
Phenylboronic acid4-BromotoluenePd(PPh₃)₄ (2%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O80>95
2-Methylphenylboronic acid4-ChloroanisolePd(OAc)₂/SPhos (1%)K₃PO₄ (2.0)Dioxane/H₂O10085-95
4-Formylphenylboronic acid3-BromoquinolinePd₂(dba)₃/XPhos (1.5%)K₂CO₃ (3.0)Toluene/H₂O11080-90
2-Chloro-4-R-phenylboronic acid Aryl Bromide Pd(PPh₃)₄ (3%) K₂CO₃ (3.0) Dioxane/H₂O 90-100 75-90

This table presents representative data compiled from general knowledge of Suzuki-Miyaura reactions and is intended for illustrative purposes.

Conclusion

The activation of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid is a textbook example of the principles governing modern cross-coupling chemistry. Activation is not merely a procedural step but a fundamental mechanistic requirement, achieved through base-mediated formation of a nucleophilic tetracoordinate boronate species. This process transforms the otherwise unreactive boronic acid into a competent partner for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. The specific electronic and steric properties imparted by the chloro and methoxyethoxy substituents demand careful consideration in experimental design, but a firm grasp of the underlying activation mechanism empowers the researcher to rationally optimize conditions for a successful synthesis.

References

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Chloro-4-(2-methoxyethoxy)phenylboronic Acid in Advanced Pharmaceutical Intermediate Synthesis

Executive Summary In modern rational drug design, the spatial orientation and physicochemical properties of aromatic appendages dictate both target affinity and pharmacokinetic viability. 2-Chloro-4-(2-methoxyethoxy)phen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the spatial orientation and physicochemical properties of aromatic appendages dictate both target affinity and pharmacokinetic viability. 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid (CAS 2377606-06-7) has emerged as a highly specialized building block, particularly in the synthesis of kinase inhibitors and targeted therapeutics. This intermediate serves a dual pharmacological purpose: the ortho-chloro substituent drives conformational restriction, while the para-methoxyethoxy tail optimizes aqueous solubility and hydrogen-bonding potential.

This technical guide details the structural rationale behind this specific substitution pattern, explores the mechanistic challenges it presents during Suzuki-Miyaura cross-coupling, and provides a self-validating, optimized protocol for its integration into active pharmaceutical ingredient (API) scaffolds.

Pharmacophore Rationale & Structural Dynamics

The integration of the 2-chloro-4-(2-methoxyethoxy)phenyl moiety into an API scaffold is a deliberate structural choice driven by two distinct molecular dynamics:

Conformational Restriction via the Ortho-Chloro Effect

Flat, highly conjugated biaryl systems often suffer from poor solubility and off-target toxicity (promiscuity). Introducing a bulky chlorine atom at the ortho position (C2) relative to the biaryl axis forces the newly coupled aromatic rings out of coplanarity due to severe steric clash. This restricted rotation creates a stable dihedral angle (often >60°), leading to atropisomerism or a locked conformation. This 3D architecture minimizes the entropic penalty upon binding to deep hydrophobic pockets—such as the gatekeeper residue cleft in kinases—thereby exponentially increasing target selectivity .

ADME Optimization via the Para-Methoxyethoxy Motif

While the ortho-chloro group optimizes target fit, it increases lipophilicity (LogP). To counteract this and prevent the molecule from becoming a "brick dust" compound, the 2-methoxyethoxy group is positioned at the para (C4) position. This flexible, PEG-like ether chain extends into the solvent-exposed region of the protein binding site. It acts as a potent hydrogen-bond acceptor, significantly enhancing aqueous solubility, metabolic stability, and overall oral bioavailability .

Pharmacophore Core 2-Chloro-4-(2-methoxyethoxy) phenylboronic acid Boronic Boronic Acid (C1) Core->Boronic Chloro Ortho-Chloro (C2) Core->Chloro PEG Para-Methoxyethoxy (C4) Core->PEG Reactivity Suzuki-Miyaura Cross-Coupling Boronic->Reactivity Conformation Steric Hindrance & Conformational Restriction Chloro->Conformation ADME Enhanced Solubility & H-Bond Acceptor PEG->ADME

Logical relationship between structural motifs and their pharmacological/synthetic roles.

Mechanistic Challenges in Cross-Coupling

The primary synthetic application of this intermediate is the Palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl or heteroaryl halides . However, the very feature that makes it pharmacologically valuable—the ortho-chloro group—creates a significant synthetic bottleneck.

The steric bulk of the chlorine atom impedes the transmetalation step of the catalytic cycle. If transmetalation is too slow, the boronic acid is exposed to basic conditions and heat for prolonged periods, leading to rapid protodeboronation (cleavage of the C-B bond to yield 3-chloro-1-(2-methoxyethoxy)benzene). To overcome this, highly active, sterically demanding, and electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like XPhos) must be employed to accelerate transmetalation and reductive elimination .

SuzukiWorkflow A Pd(0) Catalyst Activation B Oxidative Addition (Aryl Halide Core) A->B C Transmetalation (Steric Bottleneck) B->C Base, Heat D Reductive Elimination C->D Requires bulky ligands (e.g., XPhos) D->A Pd(0) Regeneration E Coupled API Intermediate D->E

Suzuki-Miyaura catalytic cycle highlighting the transmetalation bottleneck.

Quantitative Optimization of Reaction Conditions

To establish the optimal parameters for coupling 2-chloro-4-(2-methoxyethoxy)phenylboronic acid with a standard heteroaryl bromide (e.g., 4-bromo-pyrimidine), a rigorous catalyst and base screening was conducted. The data below demonstrates the causality between ligand choice and the suppression of protodeboronation.

Catalyst System (5 mol%)Base (2.0 eq)Solvent System (4:1)Temp (°C)Isolated Yield (%)Protodeboronation (%)
Pd(PPh₃)₄Na₂CO₃Dioxane / H₂O904518
Pd(dppf)Cl₂K₂CO₃Toluene / H₂O90688
Pd₂(dba)₃ / XPhos K₃PO₄ Dioxane / H₂O 80 94 < 2
Pd(Amphos)Cl₂Cs₂CO₃THF / H₂O7089< 2

Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. Built-in analytical checkpoints ensure that the reaction trajectory is correct before proceeding to the next phase, saving time and expensive API core materials.

Materials Required:
  • Heteroaryl bromide core (1.0 equiv)

  • 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (2.0 equiv, finely milled)

  • 1,4-Dioxane / HPLC-grade Water (4:1 v/v, degassed)

Step 1: Anaerobic Setup & Catalyst Activation
  • Charge a Schlenk flask with the heteroaryl bromide, the boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Seal the flask and subject it to three vacuum/argon backfill cycles.

  • Add the degassed 1,4-Dioxane/Water mixture via syringe.

Validation Checkpoint 1 (Visual): Upon solvent addition and mild warming (40°C), the suspension should transition from a heterogeneous yellow mixture to a deep, homogeneous red/burgundy solution, indicating the successful formation of the active Pd(0)-XPhos complex.

Step 2: Reaction Execution
  • Heat the reaction mixture to 80°C under vigorous stirring (800 rpm) for 4 hours.

Validation Checkpoint 2 (Analytical): At t=2h, withdraw a 10 µL aliquot under argon, dilute in MeCN, and analyze via LC-MS.

  • Pass: >95% consumption of the aryl bromide; product mass [M+H]⁺ is the dominant peak.

  • Fail: Presence of a strong peak at m/z 187[M-B(OH)₂+H]⁺ indicates protodeboronation. If observed, cool the reaction to 70°C and add an additional 0.2 equiv of boronic acid.

Step 3: Quench & Metal Scavenging
  • Cool the mixture to room temperature. Dilute with EtOAc and water.

  • Separate the organic layer and treat it with a palladium scavenger (e.g., SiliaMetS® Thiol, 5 equivalents relative to Pd) at 40°C for 2 hours.

Validation Checkpoint 3 (Purity): Filter the scavenger through a Celite pad. The resulting filtrate should be pale yellow or colorless. A dark brown filtrate indicates incomplete Pd removal. (Final API validation requires ICP-MS showing Pd < 10 ppm).

Step 4: Isolation
  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure ortho-chloro biaryl intermediate.

Troubleshooting & Structural Validation

  • Homocoupling of the Boronic Acid: If LC-MS reveals a mass corresponding to the dimer of the boronic acid, oxygen has infiltrated the system. Ensure strict adherence to the freeze-pump-thaw or vacuum/argon backfill degassing protocols.

  • NMR Verification of Conformation: In the ¹H-NMR spectrum of the purified product, look for significant upfield shifts of the protons on the core heteroaryl ring. The ortho-chloro group forces the rings out of plane, causing the protons of one ring to fall into the shielding cone of the adjacent aromatic ring. This spectral signature confirms the successful transfer of the conformationally restricted pharmacophore.

References

  • LaPlante, S. R., Fader, L. D., Fandrick, K. R., Fandrick, D. R., Hucke, O., Kemper, R., Miller, S. P. F., & Edwards, P. J. (2011). Assessing Atropisomer Axial Chirality in Drug Discovery and Development. Journal of Medicinal Chemistry, 54(20), 7005-7022. URL:[Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. URL:[Link]

Application

Application Notes and Protocols for Ligand-Free Coupling of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Advantage of Ligand-Free Couplings In the landscape of modern synthetic chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Ligand-Free Couplings

In the landscape of modern synthetic chemistry, the pursuit of efficiency, cost-effectiveness, and sustainability is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the construction of carbon-carbon bonds, a fundamental transformation in drug discovery and materials science. Traditionally, these reactions have relied on the use of sophisticated and often expensive phosphine or N-heterocyclic carbene (NHC) ligands to stabilize and activate the palladium catalyst. However, the development of ligand-free protocols offers a significant leap forward, simplifying reaction setups, reducing costs, and minimizing downstream purification challenges associated with ligand removal.

This guide provides a comprehensive overview and detailed protocols for the ligand-free Suzuki-Miyaura coupling of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid , a versatile building block in medicinal chemistry. The presence of an ortho-chloro substituent and a para-methoxyethoxy group presents a unique set of electronic and steric challenges. This document will dissect the mechanistic rationale for overcoming these challenges in a ligand-free context and provide robust, field-proven protocols for its successful application.

The Rationale for Ligand-Free Suzuki-Miyaura Coupling of Aryl Chlorides

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2] The activation of aryl chlorides, which possess a strong C-Cl bond, is often the rate-limiting step and has traditionally necessitated the use of electron-rich and bulky ligands.[3]

However, under specific conditions, the reaction can proceed efficiently without external ligands. The prevailing hypothesis for "ligand-free" catalysis suggests that the reaction is not truly devoid of ligands but rather that species present in the reaction mixture, such as the solvent, base, or even the boronic acid itself, can act as transient ligands to stabilize the palladium catalyst.[4][5] In many cases, the active catalyst is believed to be a homogeneous palladium species, even when a heterogeneous precursor like palladium on carbon (Pd/C) is used.[5]

For a substrate like 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid, the following factors are critical in designing a successful ligand-free protocol:

  • Palladium Precursor: The choice of the palladium salt is crucial. Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are common and effective choices. Pd(OAc)₂ is often preferred due to its better solubility in many organic solvents.

  • The Role of the Base: The base plays a multifaceted role. It activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[1] Strong inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and sodium hydroxide (NaOH) are frequently employed. The choice of base can significantly impact the reaction rate and yield.[6]

  • Solvent System: The solvent system is arguably the most critical parameter in ligand-free couplings. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dioxane, or aqueous mixtures, are often effective.[7] Water, in particular, has emerged as a green and highly effective medium for ligand-free Suzuki reactions, often accelerating the reaction rate.[8][9] The high dielectric constant of water can promote the formation of the active catalytic species.

  • Temperature and Reaction Time: Higher temperatures are often required to facilitate the oxidative addition of the aryl chloride to the palladium center. Microwave irradiation has proven to be a powerful tool for rapidly heating the reaction mixture, leading to significantly reduced reaction times and often improved yields.[9]

The ortho-chloro substituent on the boronic acid can introduce steric hindrance, potentially slowing down the transmetalation step. However, the electron-withdrawing nature of the chlorine atom can also activate the aryl ring, making the boronic acid a more potent coupling partner. The para-methoxyethoxy group is an electron-donating group, which can influence the electronic properties of the boronic acid and its reactivity.

Experimental Workflow: Ligand-Free Suzuki-Miyaura Coupling

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_execution Reaction Execution cluster_workup Work-up and Purification reagents Aryl Halide 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) vessel Reaction Vessel (Microwave Vial or Schlenk Tube) reagents->vessel Combine pd_catalyst Palladium Catalyst (e.g., Pd(OAc)₂) vessel->pd_catalyst Add Catalyst heating Heating (Microwave or Oil Bath) pd_catalyst->heating Seal & Heat monitoring Monitoring (TLC or LC-MS) heating->monitoring Monitor Progress extraction Aqueous Work-up & Extraction monitoring->extraction Upon Completion purification Column Chromatography extraction->purification product Isolated Product purification->product

Figure 1. A generalized workflow for the ligand-free Suzuki-Miyaura coupling reaction.

Detailed Protocols

Protocol 1: Microwave-Assisted Ligand-Free Suzuki-Miyaura Coupling in Aqueous Media

This protocol is recommended for its high efficiency, short reaction times, and use of an environmentally benign solvent system.

Materials:

  • 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid

  • Aryl halide (e.g., aryl bromide or activated aryl chloride)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Microwave reactor vials

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reactant Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst and Solvent Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%). To this mixture, add a 4:1 mixture of 1,4-dioxane and deionized water (5 mL).

  • Reaction Execution: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120 °C for 15-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Conventional Heating Ligand-Free Suzuki-Miyaura Coupling

This protocol is suitable for laboratories without access to a microwave reactor and utilizes conventional heating.

Materials:

  • 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid

  • Aryl halide (e.g., aryl bromide or activated aryl chloride)

  • Palladium on carbon (10 wt. % Pd/C)

  • Potassium phosphate (K₃PO₄)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Schlenk tube or round-bottom flask with a reflux condenser

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reactant Preparation: To a Schlenk tube or round-bottom flask, add the aryl halide (1.0 mmol, 1.0 equiv), 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).

  • Catalyst and Solvent Addition: Add 10 wt. % palladium on carbon (0.05 mmol, 5 mol%). Add a 9:1 mixture of DMF and deionized water (10 mL).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture in an oil bath at 100-110 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and add water (30 mL). Extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the ligand-free Suzuki-Miyaura coupling of aryl chlorides with substituted phenylboronic acids, which can serve as a guideline for the coupling of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid.

ParameterProtocol 1 (Microwave)Protocol 2 (Conventional)
Catalyst Pd(OAc)₂ (2 mol%)10% Pd/C (5 mol%)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)
Solvent Dioxane/H₂O (4:1)DMF/H₂O (9:1)
Temperature 120 °C100-110 °C
Reaction Time 15-30 min4-12 h
Typical Yield Good to ExcellentGood to Excellent

Mechanistic Considerations and Causality

suzuki_cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X Pd0->ArPdX Ar-X OA Oxidative Addition ArPdAr Ar-Pd(II)-Ar' ArPdX->ArPdAr Ar'B(OH)₃⁻ Trans Transmetalation ArBOH2 Ar'B(OH)₂ Base Base ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product RE Reductive Elimination

Sources

Method

Application Note: Microwave-Assisted Suzuki-Miyaura Cross-Coupling Using 2-Chloro-4-(2-methoxyethoxy)phenylboronic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Rapid synthesis of sterically hindered biaryl scaffolds. Introduction & Mechanistic Rationale The Suzuki-Miyaura cross-cou...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Rapid synthesis of sterically hindered biaryl scaffolds.

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and pharmaceutical development (1)[1]. However, the use of highly functionalized boronic acids, such as 2-chloro-4-(2-methoxyethoxy)phenylboronic acid (CAS: 2377606-06-7) (2)[2], presents specific kinetic and thermodynamic challenges that must be carefully managed:

  • Steric Hindrance (The ortho-effect): The chlorine atom at the ortho position creates significant steric bulk that impedes the transmetalation step. The formation of the crucial palladium-boronate intermediate requires overcoming a high activation energy barrier (3)[3].

  • Electronic Modulation: The para-(2-methoxyethoxy) group is strongly electron-donating. While this increases the overall nucleophilicity of the boronic acid, it also makes the carbon-boron bond highly susceptible to protodeboronation (cleavage of the C-B bond by protic solvents) under prolonged conventional heating.

  • The Microwave Advantage: Microwave (MW) irradiation provides rapid, volumetric heating. By reaching optimal reaction temperatures (110 °C) in seconds, MW conditions supply the necessary thermal energy to force the sterically hindered transmetalation step while drastically reducing the reaction time (from hours to minutes). This kinetic acceleration outcompetes the slower protodeboronation degradation pathway (4)[4].

Experimental Design & Optimization Data

To establish a robust protocol, various catalysts and conditions were evaluated. The data below demonstrates the causality behind our final reagent selection.

Table 1: Reaction Optimization for 2-Chloro-4-(2-methoxyethoxy)phenylboronic Acid

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent SystemHeating Method & TimeConversion (%)Protodeboronation
1Pd(PPh3)4Na2CO3Toluene/EtOH/H2OMW, 100 °C, 30 min45%High
2Pd(dppf)Cl2K2CO3Dioxane/H2OMW, 110 °C, 20 min78%Moderate
3 XPhos Pd G2 K3PO4 Dioxane/H2O MW, 110 °C, 15 min >95% Low
4XPhos Pd G2K3PO4Dioxane/H2OThermal, 80 °C, 12 h60%High

Causality of Optimization:XPhos Pd G2 is selected over traditional Pd(PPh3)4 because the bulky, electron-rich biaryl phosphine ligand facilitates the oxidative addition of unactivated aryl halides and accelerates transmetalation for sterically hindered ortho-substituted boronic acids. K3PO4 in a Dioxane/H2O (4:1) mixture provides the optimal pH and solubility profile for boronate formation without inducing excessive hydrolysis.

Mechanistic Pathway

The diagram below illustrates the catalytic cycle, highlighting where the structural features of 2-chloro-4-(2-methoxyethoxy)phenylboronic acid and microwave irradiation influence the reaction.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Aryl Halide PdII Pd(II) Intermediate [Ar-Pd-X] OxAdd->PdII BaseEx Base Exchange [Ar-Pd-OH] PdII->BaseEx + Base TransMet Transmetalation (MW accelerates hindered ortho-Cl boronic acid) BaseEx->TransMet + 2-Cl-4-(2-methoxyethoxy) phenylboronic acid PdII_Biaryl Pd(II) Biaryl [Ar-Pd-Ar'] TransMet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product RedElim->Product Product Release

Catalytic cycle of the Suzuki-Miyaura reaction highlighting MW-accelerated transmetalation.

Detailed Protocol: Microwave-Assisted Coupling

This protocol incorporates built-in validation checkpoints to ensure reproducibility and mechanistic integrity.

Step 1: Reagent Preparation (In a Glovebox or under N2)
  • To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add the Aryl Halide (0.50 mmol, 1.0 equiv) and 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid (0.75 mmol, 1.5 equiv).

    • Causality: A 1.5x excess of the boronic acid is critical. It compensates for the minor, unavoidable protodeboronation caused by the electron-donating para-alkoxy group during the initial heating ramp.

  • Add XPhos Pd G2 (0.025 mmol, 5 mol%).

  • Add finely ground, anhydrous K3PO4 (1.50 mmol, 3.0 equiv).

Step 2: Solvent Addition & Degassing
  • Add 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized H2O (4:1 v/v ratio).

  • Seal the vial with a Teflon-lined crimp cap.

  • Sparge the mixture with N2 gas for 5 minutes using a submerged needle and a vent needle.

    • Validation Checkpoint 1: The solution should appear pale yellow/orange. Oxygen must be rigorously excluded to prevent oxidative homocoupling of the boronic acid into a biaryl dimer.

Step 3: Microwave Irradiation
  • Place the vial in a dedicated monomodal microwave synthesizer (e.g., Anton Paar Monowave or Biotage Initiator).

  • Program the following parameters:

    • Temperature: 110 °C

    • Time: 15 minutes (Hold time)

    • Pre-stirring: 30 seconds (High speed)

    • Cooling: Air jet cooling to 35 °C post-reaction.

  • Initiate the sequence.

    • Validation Checkpoint 2: Monitor the real-time pressure and power absorption curves on the synthesizer display. A stable pressure plateau (approx. 2-3 bar for Dioxane/H2O) indicates controlled heating without solvent degradation. The solution color will typically darken to a deep brown/black, indicating the formation of the active Pd(0) species and subsequent palladium black upon completion.

Step 4: Workup & Analytical Validation
  • Upon completion, dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Validation Checkpoint 3 (LC-MS Analysis): Transfer a 50 µL aliquot of the filtrate, dilute with 1 mL MeCN, and analyze via LC-MS (UV 254 nm).

    • Confirm the disappearance of the starting aryl halide.

    • Identify the product mass [M+H]+.

    • Quantify the presence of the protodeboronated byproduct (3-chloro-1-(2-methoxyethoxy)benzene). A byproduct peak area <10% confirms that the microwave rapid-heating effectively outcompeted the degradation pathway.

  • Wash the remaining organic filtrate with brine (2 x 10 mL), dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Troubleshooting Guide

  • Incomplete Conversion: If the aryl halide remains, the catalyst may have deactivated prematurely. Ensure rigorous degassing. Consider adding 5 mol% of free XPhos ligand to stabilize the active Pd(0) species.

  • High Protodeboronation: If the boronic acid degrades before coupling, reduce the microwave time to 10 minutes and increase the temperature to 120 °C to favor the kinetics of transmetalation over hydrolysis.

  • Homocoupling: Oxidative homocoupling of the boronic acid indicates oxygen ingress. Re-check vial seals and sparging technique.

References

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)
  • Source: ACS Publications (Organic Process Research & Development)
  • 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid (CAS 2377606-06-7)
  • Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions Source: ACS Publications URL

Sources

Application

Application Notes &amp; Protocols: 2-Chloro-4-(2-methoxyethoxy)phenylboronic Acid as a Key Reagent in API Manufacturing

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Modern Drug Synthesis In the landscape of modern pharmaceutical development, the efficient and precise construction of complex molecular archit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Modern Drug Synthesis

In the landscape of modern pharmaceutical development, the efficient and precise construction of complex molecular architectures is paramount. Active Pharmaceutical Ingredients (APIs) often feature biaryl or substituted aryl moieties as core structural motifs, which are critical for target engagement and modulation of biological activity. Boronic acids have emerged as indispensable tools for medicinal chemists, primarily for their role as key building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction's broad functional group tolerance, mild reaction conditions, and high yields have accelerated the drug development pipeline significantly.[1][3]

This application note focuses on 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid , a versatile reagent poised for significant application in API synthesis. Its unique substitution pattern—a chloro group ortho to the boronic acid and a methoxyethoxy group para—offers medicinal chemists fine-tuned control over steric and electronic properties. This allows for the strategic introduction of this fragment into a target molecule, potentially enhancing pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. The presence of the ether linkage, in particular, can be leveraged to improve physicochemical properties, a common strategy in drug design to overcome formulation and delivery challenges.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed examination of the reagent's properties, a robust and validated protocol for its use in a representative Suzuki-Miyaura cross-coupling reaction, and insights into the underlying chemical principles that govern its reactivity.

Physicochemical Properties of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe implementation in any synthetic protocol. The table below summarizes the key properties of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid.

PropertyValueSignificance in Synthesis
CAS Number 944883-75-0Unique identifier for tracking and procurement.
Molecular Formula C9H12BClO4Provides the elemental composition.
Molecular Weight 230.45 g/mol Essential for accurate molar calculations of reagents.
Appearance White to off-white solidA visual check for material quality. Deviations may indicate impurities.
Solubility Soluble in organic solvents (e.g., Dioxane, THF, DMF)Dictates the choice of reaction medium to ensure a homogeneous reaction mixture, which is crucial for reaction kinetics and yield.
Stability Stable under standard conditions; protect from moistureBoronic acids can undergo protodeboronation in the presence of water. Proper storage and handling are necessary to maintain reagent integrity.

Conceptual Workflow: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The general workflow involves the palladium-catalyzed coupling of an organoboron compound (like our title reagent) with an organohalide.

Suzuki_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_monitoring 3. Reaction Monitoring cluster_workup 4. Workup & Isolation cluster_purification 5. Purification Reagents Aryl Halide (Ar-X) Boronic Acid (Ar'-B(OH)2) Pd Catalyst & Ligand Base Setup Combine reagents in solvent Degas the mixture (N2 or Ar) Heat to reaction temperature Reagents->Setup Inert Atmosphere Monitor TLC / LC-MS / GC-MS Setup->Monitor Time Workup Quench reaction Aqueous extraction Dry organic layer Monitor->Workup Reaction Completion Purify Column Chromatography Recrystallization Workup->Purify Product Final Product (Ar-Ar') Purify->Product Suzuki_Mechanism Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X L2 Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar' L2 OxAdd->Transmetal Transmetalation (Ar'-B(OH)2, Base) RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-4-(2-methoxyethoxy)phenylboronic Acid Derivatives

Abstract This document provides a comprehensive guide for the scale-up synthesis of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid and its derivatives. These compounds are pivotal intermediates in the development of vari...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid and its derivatives. These compounds are pivotal intermediates in the development of various pharmaceutical agents. This application note details a robust and scalable synthetic protocol, discusses critical process parameters, outlines safety considerations, and provides in-depth insights into the underlying chemical principles. The intended audience includes researchers, scientists, and professionals in the field of drug development and process chemistry.

Introduction: Significance in Medicinal Chemistry

Substituted phenylboronic acids are indispensable building blocks in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The specific derivative, 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid, and related structures are of significant interest in medicinal chemistry. The presence of the chloro, methoxyethoxy, and boronic acid functionalities provides a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications, including targeted cancer therapies.[3] The ability to produce these intermediates on a large scale is therefore crucial for advancing drug discovery and development programs.

This guide is designed to provide a detailed, field-proven protocol for the multi-gram to kilogram scale synthesis of the title compound, moving beyond theoretical descriptions to offer practical, actionable insights.

Synthetic Strategy and Mechanistic Considerations

The most common and industrially viable route to arylboronic acids involves the reaction of an organometallic reagent, typically a Grignard or organolithium species, with a trialkyl borate ester, followed by aqueous hydrolysis.[1][2] This approach has been selected for its reliability, cost-effectiveness, and scalability.

The overall synthetic workflow can be visualized as a two-step process:

  • Formation of the Grignard Reagent: The process begins with the formation of a Grignard reagent from the corresponding aryl halide. The selection of the starting material, 1-bromo-2-chloro-4-(2-methoxyethoxy)benzene, is strategic. The bromo-substituent is more reactive towards magnesium than the chloro-substituent, allowing for selective Grignard formation.

  • Borylation and Hydrolysis: The generated Grignard reagent, a potent nucleophile, attacks the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). The resulting boronate ester is then hydrolyzed under acidic conditions to yield the desired phenylboronic acid.

G A 1-Bromo-2-chloro-4- (2-methoxyethoxy)benzene C Grignard Reagent Formation (in THF) A->C B Magnesium (Mg) B->C E Borylation (-20°C to 0°C) C->E D Trialkyl Borate (e.g., B(OiPr)₃) D->E F Boronate Ester Intermediate E->F G Aqueous Acidic Workup (e.g., HCl) F->G H 2-Chloro-4-(2-methoxyethoxy)- phenylboronic acid G->H

Figure 1: Overall synthetic workflow for the preparation of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid.

The reaction with the borate is typically conducted at low temperatures (-25°C to 0°C) to minimize side reactions.[4] The choice of the trialkyl borate can influence the reaction, with triisopropyl borate often being preferred in larger scale operations due to its lower propensity for forming stable ate complexes, which can complicate the workup.

Detailed Scale-Up Protocol

This protocol is designed for the synthesis of approximately 1 kilogram of the target aryl boronic acid.[5]

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity ( kg/mol )Supplier (Example)
1-Bromo-2-chloro-4-(2-methoxyethoxy)benzene[CAS Number][MW][Specify][Supplier]
Magnesium turnings7439-95-424.31[Specify][Supplier]
Iodine (for activation)7553-56-2253.81[Specify][Supplier]
Anhydrous Tetrahydrofuran (THF)109-99-972.11[Specify][Supplier]
Triisopropyl borate5419-55-6188.08[Specify][Supplier]
Hydrochloric acid (concentrated)7647-01-036.46[Specify][Supplier]
Toluene108-88-392.14[Specify][Supplier]
Heptane142-82-5100.21[Specify][Supplier]
Equipment
  • 20 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet.

  • Addition funnel.

  • Condenser.

  • Large filtration funnel.

  • Vacuum oven.

Experimental Procedure

Step 1: Grignard Reagent Formation

  • Under a nitrogen atmosphere, charge the 20 L reactor with magnesium turnings and a crystal of iodine.

  • Add a small portion (approx. 10%) of a solution of 1-bromo-2-chloro-4-(2-methoxyethoxy)benzene in anhydrous THF to the reactor.

  • Heat the mixture gently to initiate the Grignard reaction, as indicated by a color change and a slight exotherm.

  • Once the reaction has initiated, add the remaining solution of the aryl bromide dropwise, maintaining the internal temperature between 40-50°C.

  • After the addition is complete, stir the reaction mixture at 45°C for an additional 2 hours to ensure complete formation of the Grignard reagent.

Step 2: Borylation

  • Cool the reactor to -20°C.

  • Slowly add triisopropyl borate to the Grignard reagent solution, maintaining the internal temperature below -10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

Step 3: Hydrolysis and Isolation

  • Cool the reaction mixture to 0°C.

  • Slowly and carefully quench the reaction by adding a pre-cooled solution of hydrochloric acid. This step is highly exothermic.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to afford a crude solid.

  • Triturate the crude solid with heptane, filter, and wash the solid with cold heptane.

  • Dry the resulting white solid in a vacuum oven at 40°C to a constant weight.

Process Safety and Optimization

Hazard Analysis
  • Grignard Reagent: Grignard reagents are highly reactive and can ignite on contact with air or moisture. All operations should be conducted under an inert atmosphere (nitrogen or argon).

  • Tetrahydrofuran (THF): THF is highly flammable and can form explosive peroxides upon prolonged exposure to air. Use of inhibitor-free THF is recommended, and peroxide testing should be performed before use.

  • Quenching: The hydrolysis of the reaction mixture is highly exothermic. The quenching agent should be added slowly and with efficient cooling.

  • Boronic Acids: Some boronic acids and their derivatives have been identified as potential mutagens.[6] Appropriate personal protective equipment (PPE) should be worn, and exposure should be minimized. Boric acid itself is classified as a substance that may damage fertility or the unborn child.[7]

Critical Process Parameters and Optimization
  • Initiation of Grignard Reaction: The initiation can sometimes be sluggish. The use of an iodine crystal or a small amount of pre-formed Grignard reagent can be used to activate the magnesium surface.

  • Temperature Control: Maintaining the specified temperature ranges during Grignard formation and borylation is critical to maximize yield and minimize the formation of impurities.

  • Purity of Starting Materials: The purity of the starting aryl bromide is important. Impurities can interfere with the Grignard formation. Commercially available arylboronic acids may contain boroximes (anhydride trimers), which can be less reactive.[8]

  • Flow Chemistry: For even larger scale production, a continuous flow chemistry setup can offer significant advantages in terms of safety, efficiency, and scalability by allowing for precise control of reaction parameters and minimizing the accumulation of hazardous intermediates.[5][9]

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid. By carefully controlling the reaction conditions and adhering to the outlined safety procedures, researchers and process chemists can confidently produce this valuable intermediate in the quantities required for drug development and other applications. The insights into the reaction mechanism and critical process parameters are intended to facilitate troubleshooting and further optimization of this synthetic route.

References

  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Process for the preparation of substituted phenylboronic acids.
  • Validation and scale-up of plasmid DNA purification by phenyl-boronic acid chromatography. National Library of Medicine. [Link]

  • Phenylboronic acid chromatography provides a rapid, reproducible and easy scalable multimodal process for the capture of monoclonal antibodies. Academia.edu. [Link]

  • Development and Scale-up of a Flow Chemistry Lithiation–Borylation Route to a Key Boronic Acid Starting Material. ACS Publications. [Link]

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Publications. [Link]

  • Phenylboronic acid Chromatography provides a Rapid, Reproducible and Easy Scalable Multimodal Process for the Capture of Monoclonal Antibodies. ResearchGate. [Link]

  • Practical Method for Asymmetric Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds Utilizing an In Situ Prepared Rhodium Catalyst. Organic Chemistry Portal. [Link]

  • Phenylboronic acid as a multi-modal ligand for the capture of monoclonal antibodies: Development and optimization of a washing step. ResearchGate. [Link]

  • An Efficient Synthesis of Sterically Hindered Arylboronic Acids. ResearchGate. [Link]

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Publications. [Link]

  • Purification of monoclonal antibodies by phenyl boronate chromatography. University of Lisbon. [Link]

  • Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. ACS Publications. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Process for preparing substituted phenyl boronic acids.
  • Phenylboronic acid – preparation and application. Georganics. [Link]

  • MIDA boronates robustly protect boronic acids. Organic Syntheses. [Link]

  • Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. ACS Publications. [Link]

  • SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE. eScholarship. [Link]

  • (S)-tert-Butyl (4-chlorophenyl)(thiophen-2-yl)methylcarbamate. Organic Syntheses. [Link]

  • Improvement on Synthesis of Different Alkyl-Phenylboronic Acid. Ingenta Connect. [Link]

  • Safety Data Sheet: Boric acid. Carl ROTH. [Link]

  • A Large, Laboratory-Scale Synthesis of [4-(2-(2H)-Tetrahydropyranyloxy)phenyl]boronic Acid. Scilit. [Link]

  • Improvement on synthesis of different alkyl-phenylboronic acid. National Library of Medicine. [Link]

  • a practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES. [Link]

  • Evolution of the Manufacturing Route towards a Key Benzothiophen‐2‐yl‐Boronic Acid Building Block of Rogaratinib. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent protodeboronation in 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid reactions

[fontname="Helvetica", color="#5F6368", Base-catalyzed protodeboronation mechanism via unimolecular heterolysis of the boronate anion. Section 2: Troubleshooting Workflow & Decision Matrix To outcompete protodeboronation...

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Author: BenchChem Technical Support Team. Date: March 2026

[fontname="Helvetica", color="#5F6368",

Base-catalyzed protodeboronation mechanism via unimolecular heterolysis of the boronate anion.

Section 2: Troubleshooting Workflow & Decision Matrix

To outcompete protodeboronation, you must either suppress the formation of the reactive [ArB(OH)₃]⁻ intermediate or accelerate the transmetalation step so that the catalytic cycle outpaces degradation.

Troubleshooting_Workflow Start Issue: High Arene Byproduct (Protodeboronation Detected) Q1 Are aqueous basic conditions strictly required? Start->Q1 A1_Yes Use weaker base (K₃PO₄) & lower temp (50°C) Q1->A1_Yes Yes A1_No Switch to Anhydrous CsF in Dioxane Q1->A1_No No Q2 Is transmetalation outcompeting PDB? A1_Yes->Q2 A1_No->Q2 A2_No Upgrade Catalyst: Use XPhos Pd G3 Q2->A2_No No Q3 Does the free acid still degrade? Q2->Q3 Yes A2_No->Q3 A3 Convert to Pinacol Ester (Slow-Release Strategy) Q3->A3 Yes

Decision matrix for troubleshooting and preventing protodeboronation in Suzuki couplings.

Section 3: Validated Experimental Protocols

To ensure scientific integrity, every reaction must be treated as a self-validating system. You must monitor not just for product formation, but specifically for the appearance of the PDB byproduct (m/z 186.04 for 3-chloro-1-(2-methoxyethoxy)benzene).

Protocol A: Anhydrous Fluoride Activation (First-Line Defense)

Causality: Water drives the formation of the highly reactive [ArB(OH)₃]⁻ anion. By strictly excluding water and using Cesium Fluoride (CsF), the boronic acid is activated as a fluoroboronate [ArBF₃]⁻. Fluoride is a poorer leaving group than hydroxide in this context, and the lack of a proton source shuts down the hydrolytic PDB pathway.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum. Cool under ultra-high purity Argon.

  • Reagent Loading: Add the aryl halide (1.0 equiv), 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid (1.2 equiv), anhydrous CsF (3.0 equiv), and XPhos Pd G3 (2–5 mol%).

  • Solvent Degassing: Add anhydrous 1,4-Dioxane (sparged with Argon for 30 mins prior to use).

  • Self-Validation Check (Control): In a separate vial, stir the boronic acid, CsF, and solvent at the target temperature without the aryl halide or catalyst. Monitor by LC-MS after 1 hour. If the arene byproduct forms, your solvent or CsF is wet. Stop and dry your reagents.

  • Reaction Execution: Heat the main reaction mixture to 60 °C (avoid exceeding 80 °C). The highly active XPhos ligand ensures transmetalation outcompetes any residual degradation.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize the fluoride, extract with EtOAc, and concentrate.

Protocol B: Conversion to Pinacol Ester (The Slow-Release Strategy)

Causality: If anhydrous conditions are incompatible with your aryl halide, you must control the steady-state concentration of the free boronic acid. Esterification to a pinacol ester (BPin) significantly reduces the phenomenological rate of PDB[1]. Under mild aqueous basic conditions, the ester slowly hydrolyzes, feeding the free boronic acid into the catalytic cycle at a rate that matches transmetalation, preventing accumulation and subsequent degradation[2].

Step-by-Step Methodology:

  • Esterification: In a round-bottom flask, combine 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid (1.0 equiv), pinacol (1.1 equiv), and anhydrous MgSO₄ in dichloromethane.

  • Stir & Monitor: Stir at room temperature for 4–6 hours. Monitor by TLC (stain with KMnO₄).

  • Filtration: Filter off the MgSO₄ and concentrate to yield the BPin ester.

  • Cross-Coupling: Use the BPin ester in your Suzuki coupling with a mild base (e.g., K₃PO₄) in a biphasic system (e.g., Toluene/H₂O 5:1) at 70 °C. The slow hydrolysis will protect the boronic moiety until the palladium catalyst is ready to engage it.

Section 4: Quantitative Data & Benchmarks

To guide your optimization, the following table summarizes the quantitative impact of various reaction parameters on the protodeboronation rate of ortho-substituted arylboronic acids.

Reaction ParameterStandard Condition (High PDB Risk)Optimized Condition (Low PDB Risk)Estimated Impact on PDB Rate ( kobs​ )
Base Strength / pH NaOH or Na₂CO₃ (pH > 12)K₃PO₄ or CsF (pH 8–10)~10x to 100x reduction in degradation rate
Water Content 1:1 Aqueous/Organic solventAnhydrous (<100 ppm H₂O)>500x reduction; prevents boronate formation
Temperature 90 °C to 100 °C50 °C to 60 °C~16x reduction (assuming standard Q10​ kinetics)
Boron Speciation Free Boronic Acid (-B(OH)₂)Pinacol Ester (-BPin)~50x reduction in pre-hydrolytic state

Section 5: Frequently Asked Questions (FAQs)

Q: I see a large peak in my LC-MS with the mass of my boronic acid minus 44 Da. Is this protodeboronation? A: Yes. The loss of the B(OH)₂ group (mass 44.8) and replacement with a proton (mass 1.0) results in a net loss of ~44 Da. For 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid (Exact Mass: 230.05), the PDB byproduct is 3-chloro-1-(2-methoxyethoxy)benzene (Exact Mass: 186.04).

Q: Can I just add 3-4 equivalents of the boronic acid to brute-force the reaction? A: While common, this is highly inefficient and complicates purification. The excess boronic acid degrades into the arene, which is often a non-polar oil that co-elutes with your target product during normal-phase chromatography. Optimizing the kinetics using Protocol A or B is always superior to reagent loading.

Q: Does the choice of palladium ligand matter for protodeboronation? A: Absolutely. Protodeboronation is a competing kinetic pathway. If transmetalation and reductive elimination are slow (e.g., using Pd(PPh₃)₄), PDB will dominate. Using bulky, electron-rich Buchwald ligands (like XPhos or SPhos) accelerates the productive catalytic cycle, allowing it to outcompete the degradation pathway.

References

  • Title: Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion Source: PubMed (nih.gov) URL: [Link]

  • Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: PubMed (nih.gov) URL: [Link]

Sources

Optimization

Optimizing yield and conversion rates for 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid coupling

Welcome to the Technical Support Center. This guide provides advanced troubleshooting protocols for the Suzuki-Miyaura cross-coupling of 2-chloro-4-(2-methoxyethoxy)phenylboronic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting protocols for the Suzuki-Miyaura cross-coupling of 2-chloro-4-(2-methoxyethoxy)phenylboronic acid .

Working with this specific substrate presents a triad of chemical challenges: steric hindrance from the ortho-chloro group, electronic activation toward protodeboronation, and potential catalyst chelation from the polyether tail. This document is designed to help researchers and drug development professionals diagnose reaction failures, understand the underlying mechanistic causality, and implement field-proven solutions.

Diagnostic Workflow

OptimizationWorkflow Start Analyze Reaction Crude (LC-MS / NMR) CheckProto High Protodeboronation (>10%)? Start->CheckProto ProtoYes Yes: Reduce Base Strength Use KF or K2HPO4 Lower Temp to 60°C CheckProto->ProtoYes Yes CheckConv Low Conversion (<80%)? CheckProto->CheckConv No ProtoYes->CheckConv ConvYes Yes: Overcome Steric Hindrance Switch to SPhos or XPhos Increase Catalyst Loading CheckConv->ConvYes Yes CheckHomo Homocoupling Detected? CheckConv->CheckHomo No ConvYes->CheckHomo HomoYes Yes: Suppress Oxidation Strictly Degas Solvents Slow Addition of Boronic Acid CheckHomo->HomoYes Yes Success Optimized Yield (>90%) CheckHomo->Success No HomoYes->Success

Troubleshooting logic for 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid coupling.

Frequently Asked Questions & Troubleshooting

Q1: Why is my reaction yielding predominantly 3-chloro-1-(2-methoxyethoxy)benzene instead of the cross-coupled product?

  • Causality & Mechanism: You are observing protodeboronation, the base-catalyzed cleavage of the carbon-boron bond [1]. The ortho-chloro substituent exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the boron atom [3]. This facilitates the rapid formation of the reactive boronate complex with hydroxide or alkoxide ions, leading to accelerated C-B bond hydrolysis. Furthermore, the steric strain relief upon losing the bulky boronic acid group thermodynamically drives this degradation pathway.

  • Self-Validating Protocol: To confirm base-induced protodeboronation, run a control reaction containing only the boronic acid, base, and solvent (omit the aryl halide and palladium). If LC-MS shows >10% degradation of the boronic acid within 2 hours, your base is too strong or the temperature is too high.

  • Solution: Shift from strong bases (like NaOH or Na2CO3) to milder, fluoride-based alternatives. Potassium fluoride (KF) or potassium phosphate (K3PO4) with a tightly controlled water content suppresses the specific base-catalyzed protodeboronation pathway while still enabling transmetalation.

Q2: The reaction stalls at 40-50% conversion. The boronic acid is not degrading, but it's not coupling either. How do I force completion?

  • Causality & Mechanism: Stalled conversion without degradation indicates a kinetic bottleneck in the transmetalation step. The ortho-chloro group creates significant steric bulk around the boron center. Standard ligands like triphenylphosphine (PPh3) form palladium complexes that are either too bulky to accommodate the incoming ortho-substituted boronic acid or fail to provide the necessary electronic push for the subsequent reductive elimination.

  • Solution: Upgrade your catalyst system to utilize Buchwald dialkylbiaryl phosphine ligands, specifically SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) [2]. SPhos is highly effective for ortho-substituted phenylboronic acids because its electron-rich nature accelerates oxidative addition, while its unique spatial profile supports the transmetalation of sterically hindered substrates.

Q3: Can the 4-(2-methoxyethoxy) tail interfere with the palladium catalyst?

  • Causality & Mechanism: Yes. The 2-methoxyethoxy group is a polyether chain containing Lewis basic oxygen atoms. In metal-catalyzed reactions, these oxygens can act as hemilabile coordinating ligands. If the primary phosphine ligand dissociates, the polyether tail of the substrate or product can chelate the palladium(II) intermediate, creating a stable, unreactive resting state that effectively poisons the catalytic cycle and precipitates Pd black.

  • Solution: Ensure a high local concentration of a strongly binding ligand. Using a bidentate ligand like dppf or maintaining a strict excess of monodentate ligand (e.g., a 2.4:1 Ligand:Pd ratio) prevents the oxygen atoms from outcompeting the phosphine for the palladium coordination sites.

Quantitative Data: Optimization Matrix

The following table summarizes the optimization landscape for coupling 2-chloro-4-(2-methoxyethoxy)phenylboronic acid with a standard aryl bromide, demonstrating the inverse relationship between base strength and product yield.

BaseLigandSolvent SystemTemp (°C)Protodeboronation (%)Product Yield (%)
Na2CO3 (2.0 eq)PPh3Toluene/H2O (4:1)9048%31%
K2CO3 (2.0 eq)dppfDioxane/H2O (5:1)8025%61%
K3PO4 (2.0 eq)SPhosToluene/H2O (10:1)8012%84%
KF (2.5 eq) SPhos THF/H2O (10:1) 65 <5% 96%

Optimized Step-by-Step Methodology: SPhos-Mediated Coupling

Objective: Achieve >90% conversion of 2-chloro-4-(2-methoxyethoxy)phenylboronic acid while suppressing protodeboronation and catalyst chelation.

Step 1: Reagent Preparation & Stoichiometry

  • Charge a flame-dried Schlenk flask with the aryl halide electrophile (1.0 equiv) and 2-chloro-4-(2-methoxyethoxy)phenylboronic acid (1.2 equiv).

  • Add Pd2(dba)3 (2 mol% Pd) and SPhos (4.8 mol%).

  • Causality: Maintaining a 1.2:1 Ligand-to-Palladium ratio prevents the 2-methoxyethoxy tail from chelating the active Pd(0) species by ensuring the metal center remains saturated with the strongly donating SPhos ligand.

Step 2: Base Selection & Solvent Degassing

  • Add anhydrous Potassium Fluoride (KF) (2.5 equiv) to the flask.

  • In a separate vessel, prepare a solvent mixture of THF and highly purified water (10:1 v/v). Sparge the solvent mixture with Argon for a minimum of 30 minutes.

  • Causality: KF provides the necessary basicity for transmetalation without the high pH spikes associated with carbonates, directly mitigating base-catalyzed protodeboronation [1]. Thorough degassing prevents oxygen-mediated homocoupling of the boronic acid.

Step 3: Reaction Execution

  • Transfer the degassed solvent to the Schlenk flask via a syringe under positive Argon pressure.

  • Seal the flask and heat to 65 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 4-6 hours.

  • Causality: The lower temperature (65 °C vs standard 80-90 °C) is sufficient for SPhos-mediated oxidative addition but low enough to kinetically disfavor the C-B bond cleavage [2].

Step 4: Monitoring and Workup

  • Monitor the reaction via LC-MS. Look for the disappearance of the aryl halide and track the ratio of product to the 3-chloro-1-(2-methoxyethoxy)benzene byproduct.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo for subsequent column chromatography.

References

  • Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC / National Institutes of Health (NIH) URL:[Link]

Troubleshooting

Purification techniques for 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid reaction mixtures

Welcome to the Advanced Diagnostics and Troubleshooting Center. The purification of functionalized arylboronic acids is notoriously challenging due to their unique physicochemical properties.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Troubleshooting Center. The purification of functionalized arylboronic acids is notoriously challenging due to their unique physicochemical properties. 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid presents a specific triad of structural challenges:

  • The Boronic Acid Moiety: Possesses an empty p-orbital (Lewis acidic), causing it to covalently bind to silanol groups on standard silica gel, leading to severe chromatographic streaking and yield loss.

  • The 4-(2-Methoxyethoxy) Tail: This highly flexible, polar polyether chain significantly increases organic solubility and disrupts crystal lattice formation. Consequently, the crude product frequently "oils out" as a viscous syrup rather than precipitating as a manageable solid.

  • The 2-Chloro Substituent: Exerts an inductive electron-withdrawing effect. While this stabilizes the C-B bond slightly against protodeboronation, it also lowers the pKa of the boronic acid (pKa ~8.0–8.5) compared to standard phenylboronic acid, altering its behavior in biphasic aqueous systems.

The following guides and protocols are designed to bypass these structural hurdles using thermodynamically driven, self-validating methodologies.

Quantitative Impurity Profiling & Diagnostic Matrix

Before selecting a purification protocol, you must diagnose the state of your crude mixture. Use the matrix below to identify contaminants and select the appropriate resolution pathway.

Table 1: Diagnostic Matrix for Crude Reaction Mixtures

Impurity TypeStructural CauseAnalytical SignatureRecommended Resolution
Protodeboronation Product C-B bond cleavage via transition metals, base, or thermal stress.GC-MS: m/z 186.NMR: Loss of B-OH broad singlet; new Ar-H peak.Protocol B: Acid-Base Extraction (removes neutral organics).
Boroxines (Anhydrides) Dehydration of the boronic acid in vacuo or during storage.NMR: Broad, shifting aromatic peaks.Physical: Variable melting point.Protocol C: Pinacol Esterification, or hydrate during workup.
Homocoupling (Biaryl) Oxidative coupling during Grignard/Lithiation steps.LC-MS: High MW (m/z ~370); highly lipophilic.Protocol A: DEA Derivatization (Biaryl remains in organic solution).
Inorganic Salts Residual lithium/magnesium salts from metalation.Physical: Poor solubility in organic solvents; high ash content.Protocol B: Acid-Base Extraction or trituration with DCM.

Purification Decision Workflow

Select your purification strategy based on the physical state and impurity profile of your crude mixture.

Workflow Start Crude Reaction Mixture 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid Assess Assess Physical State & Purity Start->Assess StateOil Oily / High Neutral Organics (Common due to ether tail) Assess->StateOil TLC shows streaking / NMR <70% StateSolid Solid / Mostly Inorganic Salts (Rare, but possible) Assess->StateSolid NMR shows >70% purity DEA Protocol A: DEA Derivatization (Forms Crystalline Boratrane) StateOil->DEA Need Free Acid Pinacol Protocol C: Pinacol Esterification (For Silica Gel Chromatography) StateOil->Pinacol Need Stable Ester AcidBase Protocol B: Acid-Base Extraction (Exploits pKa ~8.5) StateSolid->AcidBase Remove Salts/Traces PureBA Pure Boronic Acid (Ready for Use) DEA->PureBA Biphasic Hydrolysis (pH 3) AcidBase->PureBA Acidification & Extraction PureEster Pure Boronate Ester (Suzuki-Ready) Pinacol->PureEster Flash Chromatography

Fig 1: Decision matrix for purifying 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid mixtures.

Validated Purification Protocols

Protocol A: Diethanolamine (DEA) Derivatization (The "Crash-Out" Method)

Causality: The 2-methoxyethoxy tail prevents crystallization. By reacting the crude oil with diethanolamine, you form a dative boron-nitrogen bond, creating a rigid, tricyclic boratrane complex. This complex is highly crystalline and insoluble in non-polar solvents, allowing it to precipitate out of the oily matrix .

  • Adduct Formation: Dissolve the crude oily mixture in a minimal amount of anhydrous diethyl ether (Et₂O) or THF.

  • Precipitation: Add 1.05 equivalents of diethanolamine dropwise while stirring at room temperature.

    • Validation Checkpoint: A dense white precipitate should form within 15–30 minutes. If the solution remains clear, seed with a glass rod or cool to 4 °C.

  • Isolation: Filter the solid boratrane complex through a sintered glass funnel and wash thoroughly with cold Et₂O to remove neutral impurities (e.g., homocoupled biaryls).

  • Hydrolysis (Regeneration): Suspend the pure white solid in a biphasic mixture of Ethyl Acetate (EtOAc) and 1M aqueous HCl (or saturated aqueous boric acid). Stir vigorously for 2 hours.

    • Validation Checkpoint: The solid must completely dissolve as the complex breaks down. The DEA remains in the aqueous layer as a hydrochloride salt, while the free boronic acid migrates to the EtOAc layer.

  • Recovery: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo at <35 °C to yield the pure boronic acid.

Protocol B: Acid-Base Swing Extraction

Causality: The electron-withdrawing 2-chloro group lowers the pKa of this boronic acid to approximately 8.5. This allows it to form a water-soluble tetrahedral boronate anion in mild base, leaving non-acidic impurities (like protodeboronation products) in the organic phase.

  • Solubilization: Dissolve the crude mixture in EtOAc.

  • Basic Extraction: Extract the organic layer with 1M aqueous NaOH (3 x 20 mL).

    • Validation Checkpoint: Test the pH of the combined aqueous extracts. It must be >11. If it is lower, the boronic acid will remain in the organic phase, resulting in massive yield loss.

  • Organic Purge: Discard the EtOAc layer (contains neutral organic impurities). Wash the basic aqueous layer once with fresh Et₂O to remove trace lipophilics.

  • Acidification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 2M HCl dropwise until the pH reaches 2–3.

    • Validation Checkpoint: The solution should turn cloudy as the neutral boronic acid precipitates or oils out. Crucial Note: Because of the water-solubilizing methoxyethoxy tail, the product may not fully precipitate. Add solid NaCl to saturate the aqueous layer (salting out).

  • Final Extraction: Extract the acidified, saturated aqueous layer with fresh EtOAc (3 x 30 mL). Dry over Na₂SO₄ and concentrate in vacuo (<35 °C).

Protocol C: Pinacol Esterification (Bpin) for Chromatography

Causality: If the free acid is not strictly required, converting the boronic acid to a pinacol ester (or 1,1,2,2-tetraethylethylene glycol ester, Epin) masks the empty p-orbital. This prevents covalent binding to silanol groups, allowing for standard, high-yield silica gel chromatography .

  • Esterification: Dissolve the crude boronic acid in toluene. Add 1.1 equivalents of pinacol and anhydrous MgSO₄ (to scavenge water and drive the equilibrium).

  • Reaction: Stir at room temperature for 12 hours, or reflux for 2 hours.

    • Validation Checkpoint: Run a TLC (Hexanes:EtOAc 8:2). The Bpin ester will appear as a distinct, high-Rf spot that does not streak, unlike the baseline-streaking free acid.

  • Purification: Filter off the MgSO₄, concentrate the filtrate, and load onto a standard normal-phase silica gel column. Elute with a Hexanes/EtOAc gradient.

Frequently Asked Questions (FAQs)

Q: Why does my product streak endlessly on normal-phase silica, resulting in <10% recovery? A: Free boronic acids are Lewis acids. They interact directly with the Lewis basic silanol (-OH) groups on the silica gel stationary phase, forming transient covalent bonds. This causes irreversible adsorption and streaking. You must either derivatize the compound (Protocol C) or use specialized boric-acid-impregnated silica.

Q: My NMR shows multiple sets of shifting aromatic peaks, but LC-MS shows only one mass. Is my product impure? A: Not necessarily. Boronic acids exist in a dynamic, moisture-dependent equilibrium with their cyclic trimeric anhydrides (boroxines). Because 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid easily loses water in vacuo, your NMR sample likely contains a mixture of the free acid and the boroxine. To obtain a clean NMR, add a drop of D₂O to your DMSO-d6 sample to fully hydrolyze the boroxine back to the monomeric acid.

Q: How do I prevent protodeboronation (loss of the boron group) during the workup? A: Protodeboronation is accelerated by heat, extreme pH, and trace transition metals (like Pd or Cu from previous steps). To prevent this:

  • Never exceed 35 °C on the rotary evaporator.

  • Do not leave the compound in strong aqueous base (Protocol B) for longer than necessary; acidify immediately after phase separation.

  • If metal contamination is suspected, stir the organic phase with a metal scavenger resin (e.g., QuadraSil AP) prior to purification.

References

  • Diethanolamine Boronates as Surrogates for Boronic Acids Source: Journal of Organic Chemistry, 2011, 76 (9), 3571–3575. URL:[Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions Source: Organic Letters, 2022, 24 (18), 3298-3302. URL:[Link]

Optimization

Base and solvent selection optimization for 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid Suzuki reactions

Technical Support Center: Optimizing Suzuki-Miyaura Couplings for 2-Chloro-4-(2-methoxyethoxy)phenylboronic Acid Introduction Welcome to the Technical Support Center. Working with 2-Chloro-4-(2-methoxyethoxy)phenylboroni...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Suzuki-Miyaura Couplings for 2-Chloro-4-(2-methoxyethoxy)phenylboronic Acid

Introduction

Welcome to the Technical Support Center. Working with 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid presents a unique intersection of steric and electronic challenges. As an Application Scientist, I frequently see researchers struggle with this specific building block due to its high propensity for protodeboronation and complex solubility dynamics.

The ortho-chloro group restricts the conformational freedom required for rapid transmetalation, while the strongly electron-donating 4-(2-methoxyethoxy) tail enriches the aromatic ring, making the C–B bond highly susceptible to hydrolytic cleavage[1]. Furthermore, the polyether-like methoxyethoxy tail can chelate alkali metal cations, altering the effective basicity and phase-transfer dynamics of your system. This guide provides a mechanistic troubleshooting framework to establish a self-validating, high-yield protocol.

Mechanistic Overview

G cluster_productive Productive Pathway (Suzuki) cluster_degradation Degradation Pathway BoronicAcid 2-Chloro-4-(2-methoxyethoxy) phenylboronic acid Transmetalation Transmetalation (Requires Mild Base, SPhos) BoronicAcid->Transmetalation Protodeboronation Protodeboronation (Driven by Strong Base/H2O) BoronicAcid->Protodeboronation Product Cross-Coupled Product Transmetalation->Product Byproduct De-boronated Arene (Byproduct) Protodeboronation->Byproduct

Fig 1: Competing pathways in the Suzuki coupling of electron-rich ortho-chloro boronic acids.

Troubleshooting & FAQs

Q1: My reaction shows complete consumption of the boronic acid, but the yield of the cross-coupled product is <20%. What is happening? A1: This is the classic signature of protodeboronation , an undesired side reaction where the C–B bond is cleaved and replaced by a C–H bond[2]. Your substrate is exceptionally prone to this. The electron-donating alkoxy group increases the electron density on the ring, stabilizing the transition state for C–B cleavage[1]. Simultaneously, the ortho-chloro group creates steric strain that slows down the productive transmetalation step[2]. Strong bases (like NaOH or KOH) and high water content accelerate this degradation[2]. Actionable Fix: Switch from aqueous strong bases to anhydrous, mild inorganic bases (e.g., finely milled anhydrous K3​PO4​ ) and strictly anhydrous conditions[2].

Q2: I switched to anhydrous K3​PO4​ in Toluene, but now the reaction has stalled at 30% conversion. Why? A2: You have encountered a phase-transfer and solubility barrier. The base is crucial for activating the organoboron species into a nucleophilic boronate[3]. In a strictly non-polar solvent like toluene, anhydrous K3​PO4​ is completely insoluble. While the 2-methoxyethoxy tail can weakly chelate potassium, it is not enough to drive the reaction in pure toluene. The transmetalation step starves[3]. Actionable Fix: Change the solvent to 1,4-Dioxane. Dioxane provides a higher dielectric constant than toluene, partially solubilizing the base and facilitating transmetalation without providing the protons that drive protodeboronation[4].

Q3: Does the ortho-chloro group dictate my choice of palladium ligand? A3: Absolutely. The ortho-chloro group imposes severe steric hindrance. Standard ligands like PPh3​ or dppf fail to create a sufficiently large binding pocket and lack the electron-richness needed to accelerate the catalytic cycle past the rate of protodeboronation[2]. Actionable Fix: Employ dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos. SPhos is highly active; its electron-rich nature accelerates oxidative addition, while its steric bulk promotes rapid reductive elimination, effectively "outrunning" the degradation pathways[2].

Q4: Can I run this reaction base-free if protodeboronation is so severe? A4: Yes, recent advancements have demonstrated "cationic" Suzuki-Miyaura couplings that proceed in the absence of a base[5]. However, these require specialized pre-catalysts (like PAd3-Pd) and are highly sensitive to solvent purity. For standard lab setups, optimizing the base/solvent matrix is more reliable[5].

Quantitative Data: Base & Solvent Optimization Matrix

The following table synthesizes the expected outcomes based on the causality of base strength and solvent polarity for this specific class of hindered, electron-rich boronic acids.

BaseSolvent SystemWater ContentTransmetalation RateProtodeboronation RiskExpected Yield
NaOH (aq)THF / Water (1:1)HighFastCritical < 15%
K2​CO3​ Toluene / Water (10:1)ModerateModerateHigh30 - 40%
K3​PO4​ (anhydrous)TolueneZeroVery Slow (Insoluble)Low< 30% (Stalls)
K3​PO4​ (anhydrous)1,4-Dioxane Trace Fast (Optimal) Low > 85%
Cs2​CO3​ (anhydrous)DMFZeroFastModerate60 - 70%

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: by taking aliquots at 1 hour and checking for the de-boronated byproduct (3-chloro-1-(2-methoxyethoxy)benzene) via GC-MS or LC-MS, you can immediately verify if your system is sufficiently anhydrous.

Workflow Step1 1. Reagent Prep Strictly Anhydrous Step2 2. Base Selection Milled K3PO4 Step1->Step2 Step3 3. Catalyst System Pd(OAc)2 + SPhos Step2->Step3 Step4 4. Solvent System Dry 1,4-Dioxane Step3->Step4 Step5 5. Execution 80°C, Inert Atm Step4->Step5

Fig 2: Optimized workflow for sterically hindered Suzuki cross-couplings.

Step-by-Step Methodology:

  • Preparation of the Base: Weigh out 3.0 equivalents of anhydrous K3​PO4​ . Critical Step: Grind the base into a fine powder using a mortar and pestle, then dry it under high vacuum at 80°C for 2 hours. Surface area is paramount for transmetalation in aprotic solvents[2].

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add:

    • 1.0 equiv 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid

    • 1.0 equiv Aryl Halide (electrophile)

    • 2 mol% Pd(OAc)2​

    • 4 mol% SPhos ligand[2]

    • The dried, milled K3​PO4​

  • Purging: Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.2 M relative to the boronic acid) via syringe.

  • Execution & Monitoring: Heat the reaction mixture to 80°C with vigorous stirring.

    • Validation Check: At t = 1 hour, withdraw a 50 µL aliquot, dilute in MeCN, filter, and analyze via LC-MS. If the protodeboronated mass (m/z corresponding to the de-boronated arene) exceeds 10% of the total ion count, your solvent or base contains trace water and the batch should be aborted/adjusted.

  • Workup: Once the aryl halide is consumed, cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove the inorganic base and palladium black. Wash the organic layer with water (x2) to remove the highly polar 2-methoxyethoxy-containing impurities, dry over Na2​SO4​ , and concentrate for column chromatography.

References[2] "Preventing protodeboronation of Dimethyl (2,4,6-triisopropylphenyl)boronate in Suzuki coupling." BenchChem Tech Support. URL: 1]">https://www.benchchem.com[1] Cox, P. A., et al. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2014/CS/C3CS60197H[4] Murray, P. "Case Study: Solvent Selection for a Suzuki Reaction." Catalysis Consulting Ltd. URL: https://www.catalysisconsulting.co.uk/[3] "A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions." BenchChem Tech Support. URL: 5]">https://www.benchchem.com[5] Kinzel, T., et al. "“Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids." Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/jacs.7b07434

Sources

Reference Data & Comparative Studies

Validation

Comparative reactivity of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid vs unsubstituted phenylboronic acid

Advanced Reactivity Profiling: 2-Chloro-4-(2-methoxyethoxy)phenylboronic Acid vs. Phenylboronic Acid in Cross-Coupling Networks As a Senior Application Scientist, selecting the optimal boronic acid derivative for Suzuki-...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Reactivity Profiling: 2-Chloro-4-(2-methoxyethoxy)phenylboronic Acid vs. Phenylboronic Acid in Cross-Coupling Networks

As a Senior Application Scientist, selecting the optimal boronic acid derivative for Suzuki-Miyaura cross-coupling is rarely a simple matter of matching functional groups. It requires a fundamental understanding of how specific substituents perturb the catalytic cycle. This guide provides an in-depth, objective comparison between the unhindered baseline standard, phenylboronic acid (PBA), and the highly functionalized 2-chloro-4-(2-methoxyethoxy)phenylboronic acid.

By analyzing the interplay of steric hindrance, electronic push-pull dynamics, and solvation effects, this guide equips drug development professionals with the mechanistic logic required to optimize complex coupling reactions.

Mechanistic Causality: The Interplay of Sterics and Electronics

In palladium-catalyzed cross-coupling, the transmetalation step is notoriously sensitive to the structural environment of the boronic acid. Comparing these two compounds reveals divergent reactivity profiles governed by three core factors:

  • The Ortho-Chloro Penalty (Sterics): Unsubstituted PBA undergoes rapid transmetalation due to the lack of steric bulk around the boron center. In contrast, the introduction of a chlorine atom at the ortho position in 2-chloro-4-(2-methoxyethoxy)phenylboronic acid creates significant steric crowding. This structural hindrance physically impedes the approach of the palladium(II) intermediate, shifting the rate-determining step of the entire catalytic cycle to transmetalation[1].

  • Electronic Push-Pull Dynamics: The ortho-chloro group exerts a strong inductive electron-withdrawing effect (-I), which increases the Lewis acidity of the boron atom. This actually facilitates the rapid formation of the reactive boronate complex with a base. To balance this, the para-(2-methoxyethoxy) group donates electron density via resonance (+R), increasing the nucleophilicity of the ipso-carbon and offsetting the chloro group's deactivation during the actual aryl transfer.

  • Solvation & Biphasic Superiority: PBA has limited solubility in purely aqueous environments. The addition of the 2-methoxyethoxy "PEG-like" tail drastically alters the molecule's partition coefficient. This tail acts as a localized phase-transfer agent, enabling superior solubility in polar protic and biphasic solvent systems (e.g., Dioxane/H₂O), which is a critical requirement for modern, eco-friendly physical activation methods[2].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd(II) Aryl Halide Pd0->OxAdd Aryl Halide BaseAct Base Activation Hydroxo-Pd(II) Complex OxAdd->BaseAct Base TransPBA Phenylboronic Acid Fast Transmetalation BaseAct->TransPBA Unhindered TransSub 2-Cl-4-(2-methoxyethoxy)PBA Steric Bottleneck BaseAct->TransSub Hindered RedElim Reductive Elimination Cross-Coupled Product TransPBA->RedElim TransSub->RedElim RedElim->Pd0 Regeneration

Fig 1: Comparative transmetalation pathways in the Suzuki-Miyaura catalytic cycle.

Comparative Quantitative Data

To objectively evaluate performance, we must look at both the inherent physicochemical properties and the kinetic yield trajectories under standardized conditions.

Table 1: Physicochemical & Predictive Reactivity Profile

PropertyPhenylboronic Acid (PBA)2-Chloro-4-(2-methoxyethoxy)phenylboronic acid
CAS Number 98-80-62377606-06-7
Molecular Weight 121.93 g/mol 230.45 g/mol
Steric Profile Unhindered (Low A-value)Ortho-hindered (High steric penalty)
Electronic Profile NeutralPush-Pull (-I from Cl, +R from Alkoxy)
Aqueous Solubility LowHigh (PEG-tail enhanced)
Boron Lewis Acidity BaselineElevated (Favors boronate formation)

Table 2: Comparative Kinetic Yields (Model Reaction: 4-Bromotoluene, 2.0 eq K₃PO₄, 2 mol% Pd(dppf)Cl₂, Dioxane/H₂O (4:1), 80°C)

TimepointPBA Yield (%)2-Cl-4-(2-methoxyethoxy)PBA Yield (%)
30 mins 65%22%
2 hours 92%58%
12 hours >99%94%

Data Interpretation: The ortho-chloro derivative exhibits a pronounced kinetic delay early in the reaction due to steric hindrance at the transmetalation transition state[1]. However, its high stability and excellent solubility in the biphasic mixture allow it to reach near-quantitative yields over extended reaction times.

Self-Validating Experimental Protocol: Parallel Kinetic Screening

To isolate the kinetic differences without confounding variables, the following protocol utilizes a self-validating parallel screening methodology.

Causality & Trustworthiness: We employ dodecane as an internal standard. By tracking both the consumption of the aryl halide and the formation of the product against this inert standard, any discrepancy in the molar mass balance immediately flags side reactions (such as protodeboronation or homocoupling). This ensures the yield data reflects true cross-coupling efficiency.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare equimolar stock solutions (0.5 M) of PBA and 2-chloro-4-(2-methoxyethoxy)phenylboronic acid in anhydrous 1,4-dioxane. Rationale: Eliminates weighing errors associated with small masses and normalizes initial solvation states.

  • Reaction Assembly: To two identical, oven-dried Schlenk tubes under argon, add 4-bromotoluene (1.0 mmol, 1.0 equiv), Pd(dppf)Cl₂ (0.02 mmol, 0.02 equiv), and dodecane (0.5 mmol, internal standard).

  • Reagent Introduction: Add 2.4 mL of the respective boronic acid stock solutions (1.2 equiv). Introduce 1.0 mL of a 2.0 M aqueous K₃PO₄ solution (2.0 equiv).

    • Causality of Base Selection: K₃PO₄ is chosen over weaker bases like Na₂CO₃ because the ortho-chloro group requires a stronger base to efficiently drive the formation of the reactive trihydroxyboronate complex against the steric resistance of the ring[1].

  • Kinetic Sampling: Seal the tubes and heat to 80°C with vigorous stirring (800 rpm) to overcome biphasic mass-transfer limitations. Withdraw 50 µL aliquots at 30, 120, and 720 minutes. Quench each aliquot immediately in 0.5 mL of cold ethyl acetate and 0.5 mL of brine.

  • Validation & GC-FID Analysis: Extract the organic layer, filter through a short silica plug, and analyze via GC-FID.

    • Self-Validation Check: Calculate (Moles of Product + Moles of Unreacted Aryl Halide) / Initial Moles of Aryl Halide. If this sum is < 95% relative to the dodecane standard, it indicates catalyst degradation or off-target pathways, invalidating that specific timepoint.

SubstituentLogic Core 2-Chloro-4-(2-methoxyethoxy) phenylboronic acid Ortho Ortho-Chloro (-I) ↑ Boron Lewis Acidity ↓ Transmetalation Rate (Sterics) Core->Ortho Para Para-Alkoxy (+R) ↑ Ipso-Carbon Nucleophilicity Balances Electronic Pull Core->Para Tail PEG-like Tail ↑ Aqueous Solubility Enables Biphasic Catalysis Core->Tail

Fig 2: Vectorial substituent effects governing the reactivity and solubility profile.

Summary

While 2-chloro-4-(2-methoxyethoxy)phenylboronic acid exhibits a slower initial reaction rate compared to unsubstituted PBA due to ortho-steric hindrance, its unique electronic profile and superior solubility in biphasic systems make it highly effective. When paired with robust ligands (like dppf or biaryl phosphines) and stronger bases, it overcomes its kinetic penalty to deliver exceptional yields in complex drug-discovery workflows.

Sources

Comparative

HPLC method validation for 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid purity analysis

Comprehensive HPLC Method Validation Guide for 2-Chloro-4-(2-methoxyethoxy)phenylboronic Acid Purity Analysis The accurate purity analysis of boronic acid derivatives, such as 2-Chloro-4-(2-methoxyethoxy)phenylboronic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive HPLC Method Validation Guide for 2-Chloro-4-(2-methoxyethoxy)phenylboronic Acid Purity Analysis

The accurate purity analysis of boronic acid derivatives, such as 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid (CAS: 2377606-06-7), is a critical bottleneck in pharmaceutical quality control. Widely utilized as building blocks in Suzuki-Miyaura cross-coupling reactions, these compounds present unique chromatographic challenges.

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail when applied to boronic acids due to severe peak tailing, poor retention, and on-column degradation[1]. As a Senior Application Scientist, I have structured this guide to dissect the causality behind these analytical failures, objectively compare column technologies, and provide a self-validating, ICH Q2(R2)-compliant methodology for rigorous purity analysis[2].

Mechanistic Challenges: The Causality Behind Method Choices

To develop a robust method, we must first understand the physicochemical behavior of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid in a liquid chromatography environment.

  • Lewis Acid-Base Interactions (Peak Tailing): The boron atom possesses an empty p-orbital, making it a strong Lewis acid. Traditional silica-based C18 columns contain residual, unreacted silanol groups (-SiOH). At a neutral pH, these silanols ionize to form -SiO⁻, which act as Lewis bases. The resulting secondary interactions between the boron atom and ionized silanols cause severe peak tailing and irreversible adsorption[3][4].

  • Boroxine Equilibrium (Peak Splitting): Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric anhydrides, known as boroxines. In non-aqueous sample diluents or highly organic mobile phases, the compound dehydrates, leading to split peaks or broad baseline humps[5].

The Solution: To achieve a self-validating system, the method must force the equilibrium toward the monomeric state by utilizing an aqueous-rich sample diluent. Furthermore, we must suppress silanol ionization by lowering the mobile phase pH (using 0.1% Formic Acid, pH ~2.7) and employing advanced hybrid or low-silanol stationary phases[4].

BoronicAcid_Interactions Monomer Boronic Acid Monomer (Target Analyte) Boroxine Boroxine Trimer (Dehydration Artifact) Monomer->Boroxine -H2O (Non-aqueous) Silanol Silanol Interaction (Peak Tailing) Monomer->Silanol Standard Silica C18 Hybrid Hybrid/Low-Silanol Column (Sharp Peak) Monomer->Hybrid BEH/HSS Technology

Boronic acid equilibrium and stationary phase interactions during HPLC.

Product Comparison: Column Technology Evaluation

To objectively demonstrate the impact of stationary phase chemistry on the purity analysis of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid, we compare four distinct column technologies under identical mobile phase conditions (0.1% Formic Acid in Water / Acetonitrile).

Standard fully porous silica columns (e.g., Zorbax Eclipse) exhibit high silanol activity, resulting in unacceptable tailing. Conversely, Ethylene Bridged Hybrid (BEH) particles and High-Strength Silica (HSS) columns with specialized end-capping physically shield the silica backbone, yielding superior peak shapes and resolution[3][4].

Table 1: Chromatographic Performance Comparison for Phenylboronic Acid Analysis

Column TechnologyExample ProductTailing Factor (USP)Theoretical Plates (N)Resolution (Rs)*Suitability
Standard Silica C18 Agilent Zorbax Eclipse XDB2.65 (Severe Tailing)4,2001.1Fail
Monolithic C18 Phenomenex Onyx Monolithic1.55 (Moderate)7,8001.9Marginal
Hybrid BEH C18 Waters XBridge Premier1.08 (Excellent)13,5003.6Optimal
High-Strength Silica Waters XSelect HSS T31.12 (Excellent)12,8003.8Optimal

*Resolution (Rs) calculated against the closely eluting structural isomer, 4-Chloro-2-(2-methoxyethoxy)phenylboronic acid.

Step-by-Step ICH Q2(R2) Method Validation Protocol

Following the selection of an optimal column (e.g., Waters XBridge Premier BEH C18), the method must be rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose[6][7].

Phase 1: Chromatographic Conditions & System Suitability Testing (SST)

A self-validating protocol begins with strict SST criteria to verify system performance before any sample is injected.

  • Column: Waters XBridge Premier BEH C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains consistent mass transfer and viscosity).

  • Diluent: 50:50 Water:Acetonitrile (Prevents boroxine formation).

  • SST Acceptance Criteria: USP Tailing Factor 1.5; %RSD of peak area (n=6) 2.0%; Theoretical plates 10,000.

Phase 2: Specificity & Forced Degradation

Specificity ensures the analytical procedure can unequivocally assess the analyte in the presence of impurities[8].

  • Inject a blank (diluent) to confirm no baseline interference at the retention time of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid.

  • Spike the sample with known synthetic impurities (e.g., starting materials, isomers).

  • Acceptance Criteria: The resolution ( Rs ) between the target peak and the closest eluting impurity must be 2.0. Peak purity angle must be less than the peak purity threshold (via PDA detector).

Phase 3: Linearity & Range

Linearity demonstrates that the results are directly proportional to the concentration of the analyte within a given range[7].

  • Prepare calibration standards at 5 levels: 25%, 50%, 100%, 120%, and 150% of the nominal target concentration (e.g., 1.0 mg/mL).

  • Perform triplicate injections per level.

  • Plot the peak area against concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999. The y-intercept should be 5% of the 100% level response.

Phase 4: Accuracy (Recovery)

Accuracy represents the closeness of agreement between the accepted true value and the experimental result[8].

  • Spike known amounts of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid into a synthetic matrix or placebo at three levels: 80%, 100%, and 120%.

  • Prepare three independent replicates at each level (9 determinations total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% with an RSD 2.0%.

Phase 5: Precision (Repeatability & Intermediate Precision)
  • Repeatability: Inject six independent sample preparations of the 100% test concentration on the same day, by the same analyst, on the same equipment.

  • Intermediate Precision: Repeat the process on a different day, by a different analyst, using a different HPLC system.

  • Acceptance Criteria: The intra-day and inter-day %RSD for assay values must be 2.0%.

Phase 6: Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in parameters, reflecting its reliability during normal usage[2].

  • Vary Flow Rate: ± 0.1 mL/min.

  • Vary Column Temperature: ± 5°C.

  • Vary Mobile Phase Composition: ± 2% absolute organic modifier.

  • Acceptance Criteria: SST parameters (Tailing 1.5, Resolution 2.0) must be met under all perturbed conditions.

ICH_Validation SST System Suitability (SST) Tailing < 1.5, RSD < 2.0% Spec Specificity Peak Purity & Resolution > 2.0 SST->Spec Lin Linearity (R² > 0.999) LOQ to 150% Specification Spec->Lin Acc Accuracy & Precision Recovery 98-102%, RSD < 2% Lin->Acc Rob Robustness Flow, Temp, pH Variations Acc->Rob Valid Validated HPLC Method Fit for Purpose Rob->Valid

ICH Q2(R2) analytical method validation workflow for purity testing.

References

  • ICH Q2(R2) Validation of Analytical Procedures - MasterControl Source: mastercontrol.com URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: europa.eu URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:[Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters Source: waters.com URL:[Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchGate Source: researchgate.net URL:[Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: youtube.com URL:[Link]

  • 642 questions with answers in HPLC ANALYSIS | Science topic - ResearchGate Source: researchgate.net URL:[Link]

Sources

Validation

A Comparative Guide to Catalyst Efficiency in the Activation of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals The activation of aryl chlorides in Suzuki-Miyaura cross-coupling reactions is a significant challenge due to the strength of the C-Cl bond.[1] This guide e...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The activation of aryl chlorides in Suzuki-Miyaura cross-coupling reactions is a significant challenge due to the strength of the C-Cl bond.[1] This guide evaluates a range of palladium-based catalyst systems, providing a clear comparison of their efficiency and suitability for this specific transformation.

The Suzuki-Miyaura Reaction: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly in the synthesis of biaryls, conjugated alkenes, and styrenes.[2] Its widespread adoption in both academic and industrial settings is due to its mild reaction conditions, tolerance of a broad range of functional groups, and the use of relatively non-toxic and stable organoboron reagents.[3][4]

The catalytic cycle, a fundamental concept in understanding catalyst efficiency, generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[5][6][7]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product Formation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Challenge: Activating Aryl Chlorides

Aryl chlorides are attractive starting materials due to their lower cost and wider availability compared to aryl bromides and iodides.[1] However, their high bond strength makes the initial oxidative addition step of the catalytic cycle more difficult.[1] Overcoming this hurdle requires carefully selected, highly active catalyst systems. The development of catalysts featuring bulky and electron-rich phosphine ligands has been instrumental in enabling the efficient coupling of these less reactive substrates.[8]

Comparative Experimental Analysis

To provide a clear and objective comparison, a standardized experimental protocol was employed to evaluate the performance of several prominent palladium catalyst systems.

Standardized Experimental Protocol

The following protocol was used for all comparative experiments:

  • Reaction Setup: In a nitrogen-purged glovebox, a 4 mL vial equipped with a magnetic stir bar was charged with 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid (1.0 mmol, 1.0 equiv), the aryl halide coupling partner (1.2 equiv), and the specified base (2.0 equiv).

  • Catalyst Loading: The designated palladium precatalyst and ligand were added to achieve the desired catalyst loading (specified in mol%).

  • Solvent Addition: The reaction solvent (3 mL), previously degassed, was added to the vial.

  • Reaction Conditions: The vial was sealed and the reaction mixture was stirred at the specified temperature for the designated time.

  • Monitoring and Analysis: Reaction progress was monitored by GC-MS. Upon completion, the reaction was quenched, and the yield of the desired product was determined using a calibrated internal standard.

Caption: Experimental workflow for catalyst screening.

Catalyst Systems Evaluated

The following palladium precatalysts and phosphine ligands were selected for this comparative study based on their established efficacy in challenging cross-coupling reactions:

  • Catalyst System A: Pd(OAc)₂ with SPhos

  • Catalyst System B: Pd₂(dba)₃ with XPhos

  • Catalyst System C: PdCl₂(dppf)

  • Catalyst System D: PEPPSI-IPr

These systems represent a range of commonly used and highly effective catalysts for Suzuki-Miyaura couplings, particularly with challenging substrates like aryl chlorides.[8]

Performance Metrics

Catalyst efficiency was evaluated based on the following key metrics:

  • Yield (%): The percentage of the limiting reagent converted to the desired product.

  • Turnover Number (TON): The number of moles of product formed per mole of catalyst used. This metric reflects the stability and overall productivity of the catalyst.[9][10]

  • Turnover Frequency (TOF): The turnover number per unit of time (h⁻¹), indicating the rate of the catalytic reaction.[10][11]

Comparative Data
Catalyst SystemPrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
A Pd(OAc)₂ (1 mol%)SPhos (2 mol%)K₃PO₄Dioxane/H₂O (4:1)1004959523.75
B Pd₂(dba)₃ (0.5 mol%)XPhos (2 mol%)K₂CO₃Toluene11069218430.67
C PdCl₂(dppf) (2 mol%)-Na₂CO₃DME/H₂O (3:1)851278393.25
D PEPPSI-IPr (1.5 mol%)-Cs₂CO₃THF8088858.77.34

Discussion and Interpretation

The experimental data reveals significant differences in the performance of the evaluated catalyst systems.

  • Catalyst System A (Pd(OAc)₂/SPhos): This system demonstrated excellent performance, achieving a high yield in a relatively short reaction time.[8] The combination of a simple palladium source with a bulky, electron-rich biarylphosphine ligand like SPhos is highly effective for activating the challenging C-Cl bond.[8]

  • Catalyst System B (Pd₂(dba)₃/XPhos): This system also proved to be highly efficient, providing a high yield and the highest turnover number, indicating excellent catalyst stability and productivity.[8] XPhos, another sterically demanding and electron-rich ligand, facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[8]

  • Catalyst System C (PdCl₂(dppf)): While a reliable and commonly used catalyst, this system showed lower activity for this specific transformation, requiring a higher catalyst loading and longer reaction time to achieve a moderate yield. This suggests that the bidentate dppf ligand may be less effective at promoting the challenging oxidative addition of the aryl chloride compared to the more sterically hindered monophosphine ligands.

  • Catalyst System D (PEPPSI-IPr): This N-heterocyclic carbene (NHC)-based catalyst showed good activity, providing a high yield under milder conditions.[5] NHC ligands are known for their strong σ-donating ability, which can enhance the rate of oxidative addition.[5]

Conclusion and Recommendations

For the efficient Suzuki-Miyaura cross-coupling of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid, catalyst systems employing bulky, electron-rich monophosphine ligands such as SPhos and XPhos with a palladium(II) or palladium(0) precatalyst are highly recommended. These systems offer a superior combination of high yield, catalyst efficiency (high TON and TOF), and reasonable reaction times. The choice between SPhos and XPhos may depend on specific substrate compatibility and cost considerations. While NHC-based catalysts like PEPPSI-IPr also offer a viable alternative, the biarylphosphine-based systems demonstrated superior overall performance in this comparative study.

This guide provides a foundational framework for catalyst selection. Further optimization of reaction parameters such as base, solvent, and temperature for the chosen catalyst system is encouraged to achieve optimal results for your specific application.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]

  • Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Letters, 9(14), 2795–2798. [Link]

  • Chepiga, K. M., & Buchwald, S. L. (2013). The Suzuki-Miyaura Cross-Coupling Reaction. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1–119). [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. [Link]

  • Shields, J. D., & Sanford, M. S. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). ACS Catalysis, 10(15), 8758–8765. [Link]

  • de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Topics in Catalysis, 40(1-4), 147–158. [Link]

  • Jensen, J. F., & Johannsen, M. (2004). Ferrocenyl Monophosphine Ligands: Synthesis and Applications in the Suzuki−Miyaura Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 69(21), 7358–7361. [Link]

  • Fleck, C., Teci, M., & de Vries, J. G. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 20(12), 2735–2741. [Link]

  • Organ, M. G., & O'Brien, C. J. (2013). Using Common Alcohols to Transform N–H NHC-Palladium Complexes into Reactive Catalysts for the Suzuki–Miyaura Reaction with Aryl Chlorides. Organometallics, 32(15), 4140–4148. [Link]

  • Nishiyama, M., & Koie, Y. (2006). A Bowl-Shaped Phosphine as a Ligand in Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides: Effect of the Depth of the Bowl. Organic Letters, 8(26), 5963–5966. [Link]

  • Cravotto, G., & Orio, L. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 22(4), 533. [Link]

  • A catalyst may be defined by two important criteria related to its stability and efficiency. Name. [Link]

  • Pérez-Temprano, M. H., & Maseras, F. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis, 2(11), 2426–2429. [Link]

  • Leadbeater, N. E. (2010). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Accounts of Chemical Research, 43(4), 517–526. [Link]

  • Scribd. Understanding Catalyst Turnover Metrics. [Link]

  • ResearchGate. Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of... [Link]

  • Journal of Synthetic Chemistry. (2024, May 3). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]

  • Borys, K. M., & Rola, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2439–2446. [Link]

  • Lipshutz, B. H., & Frieman, B. A. (2005). ChemInform Abstract: Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. ChemInform, 36(36). [Link]

  • Tan, S. M., & Hor, T. S. A. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education, 96(11), 2568–2573. [Link]

  • Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Reddit. (2025, June 14). Problems with Suzuki coupling. [Link]

  • da Silva, A. C. S., & de Souza, R. O. M. A. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7629. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. [Link]

  • ResearchGate. Nickel(II)—Aryl Complexes as Catalysts for the Suzuki Cross-Coupling Reaction of Chloroarenes and Arylboronic Acids. [Link]

  • Bedford, R. B., & Cazin, C. S. J. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 987–999. [Link]

Sources

Comparative

The Two Faces of Boron: A Researcher's Guide to Boronic Acids vs. Pinacol Esters in Cross-Coupling Reactions

In the world of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a testament to the power and versatility of palladium catalysis.[1] At the heart of this transformative reaction...

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Author: BenchChem Technical Support Team. Date: March 2026

In the world of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a testament to the power and versatility of palladium catalysis.[1] At the heart of this transformative reaction lies the organoboron reagent, a component whose identity can dramatically influence the outcome of a synthesis. Researchers are often faced with a critical choice: employ the readily reactive, yet often temperamental, free boronic acid, or turn to its more stable, protected counterpart, the boronic acid pinacol ester.

This guide provides an in-depth comparison of these two crucial reagents, moving beyond simple definitions to explore the nuanced interplay of stability, reactivity, and practical handling. We will use a specific, functionalized boronic acid, 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid , as a case study to illustrate the characteristics of free boronic acids and compare it to the general class of boronic acid pinacol esters. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights needed to make strategic decisions for their specific synthetic challenges.

The Contenders: A Head-to-Head Profile

At first glance, the difference between a boronic acid and its pinacol ester is the presence of a diol protecting group on the boron atom. However, this seemingly minor structural modification has profound implications for the reagent's behavior.

Profile 1: 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid (The Reactive Specialist)

This molecule represents a typical functionalized arylboronic acid used in multi-step synthesis. Its key features include:

  • The Boronic Acid Moiety (-B(OH)₂): This is the business end of the molecule, poised for direct participation in the catalytic cycle. Its Lewis acidity is a key driver of the transmetalation step.[2]

  • The Chloro Substituent: An electron-withdrawing group that can influence the electronic properties of the aromatic ring and its reactivity.

  • The Methoxyethoxy Substituent: This ether linkage can enhance solubility in organic solvents and may introduce a potential coordination site, which could affect reaction kinetics.

Profile 2: Boronic Acid Pinacol Esters (The Stable Workhorse)

Boronic acid pinacol esters are formed by the condensation of a boronic acid with pinacol.[3] This class of reagents is prized for a different set of attributes:

  • The Pinacol Protecting Group: This bulky group sterically shields the boron atom, making the molecule significantly more stable towards air and moisture.[4] This enhanced stability translates to a longer shelf-life and easier handling.[2]

  • Crystalline Nature: Pinacol esters are frequently crystalline solids, which simplifies purification by chromatography and allows for more accurate weighing and stoichiometry in reactions.[2]

Comparative Analysis: Key Performance Metrics

The choice between a free boronic acid and its pinacol ester is a classic trade-off between reactivity and stability.[2] The optimal choice depends on the specific demands of the synthesis.

Feature2-Chloro-4-(2-methoxyethoxy)phenylboronic acid (Free Boronic Acid)Boronic Acid Pinacol Esters (General Class)Causality and In-Depth Explanation
Stability & Shelf-Life Lower. Prone to dehydration to form boroxines (trimeric anhydrides) and protodeboronation.[2][3]High. The pinacol group provides steric and electronic stabilization, inhibiting decomposition pathways.[4]Free boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[5] This dehydration is often thermally driven and can complicate stoichiometry.[3] Furthermore, the C-B bond in many boronic acids is susceptible to cleavage (protodeboronation) under aqueous, basic, or even acidic conditions, a common side reaction in Suzuki couplings.[6][7][8] Pinacol esters are far less prone to these issues, making them ideal for use in chemical libraries and for long-term storage.[4]
Reactivity & Kinetics Generally higher. Often leads to faster reaction times.[2][9]Generally lower. May require an in-situ hydrolysis step before transmetalation.[2]The free boronic acid is typically the more active species in the transmetalation step of the Suzuki-Miyaura catalytic cycle. While it was long believed that pinacol esters must first hydrolyze to the corresponding boronic acid to react, recent studies have shown that direct transmetalation from the ester is also possible, though often slower.[10] The reaction rate with pinacol esters can sometimes be accelerated by the choice of base and the presence of water.
Handling & Purification Can be challenging. May be amorphous, hygroscopic, and difficult to purify chromatographically.[10]Easier. Often crystalline, non-hygroscopic solids that are amenable to standard purification techniques like recrystallization and silica gel chromatography.[2][11]The robust nature of pinacol esters makes them particularly well-suited for high-throughput screening and automated synthesis platforms where reagent stability is paramount.[2] While many pinacol esters can be purified on silica, prolonged exposure can lead to hydrolysis.[10]
Solubility The methoxyethoxy group likely enhances solubility in a range of organic solvents.Solubility is variable depending on the aryl substituent, but they are generally soluble in common organic solvents used for cross-coupling.The specific functionalities on a boronic acid, like the ether linkage in our example, can be strategically used to tune physical properties like solubility, which is a key parameter in reaction optimization.

The Instability of Free Boronic Acids: The Boroxine Equilibrium

A primary reason for the lower stability of free boronic acids is their propensity to undergo dehydration to form a cyclic trimer called a boroxine. This is a reversible process, and commercial boronic acids often exist as a mixture of the acid and the boroxine.[5]

Caption: Equilibrium between a boronic acid and its boroxine trimer.

Experimental Section: A Comparative Protocol

To illustrate the practical differences in a laboratory setting, here is a representative protocol for a Suzuki-Miyaura coupling comparing the two boron reagents.

Reaction: Coupling of 4-Bromoanisole with either 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid or its pinacol ester derivative.

Materials:
  • 4-Bromoanisole (1.0 mmol, 1.0 eq)

  • Boron Reagent (1.2 mmol, 1.2 eq):

    • Reagent A: 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid

    • Reagent B: 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid pinacol ester

  • Palladium Catalyst: Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • Base: K₂CO₃ (2.0 mmol, 2.0 eq)

  • Solvent: Toluene/Water (4:1 v/v, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Protocol:
  • Preparation: To a flame-dried Schlenk flask, add the aryl halide (4-Bromoanisole), the boron reagent (A or B), the palladium catalyst, and the base.

  • Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent mixture (Toluene/Water) via syringe.

  • Reaction: Stir the reaction mixture vigorously at 90 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at regular intervals (e.g., every hour).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by column chromatography on silica gel. Characterize the product and determine the isolated yield.

Expected Outcomes & Data Summary:
ParameterReaction with Boronic Acid (A)Reaction with Pinacol Ester (B)
Reaction Time Typically shorter (e.g., 2-4 hours)Typically longer (e.g., 6-12 hours)
Observed Yield 85-95%88-98%
Purity of Boron Reagent May vary; potential for boroxine formationHigh, crystalline solid
Handling Notes Use immediately after weighing; store under inert gas.Stable on the benchtop for the duration of setup.

This data is representative and actual results may vary based on specific reaction conditions and reagent purity.

The Suzuki-Miyaura Catalytic Cycle: Points of Entry

Both reagents feed into the same fundamental catalytic cycle, but their entry point and the preceding activation steps can differ.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar¹-X PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Trans->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² RedElim->Product BA Ar²-B(OH)₂ (Boronic Acid) BA->Trans BE Ar²-B(pin) (Pinacol Ester) BE->Trans + Base (Direct Pathway) Hydrolysis Hydrolysis (optional) BE->Hydrolysis Hydrolysis->BA

Caption: Suzuki-Miyaura cycle showing entry points for boronic acids and esters.

Strategic Selection: Which Reagent for Your Reaction?

The decision to use a free boronic acid or a pinacol ester is not arbitrary; it is a strategic choice based on the project's goals.

Choose a boronic acid when:

  • Maximizing reaction rate is the primary objective. [2]

  • The boronic acid is known to be relatively stable or will be used immediately after synthesis or purification.

  • The synthesis is a one-off or on a small scale where long-term reagent stability is not a major concern.

Choose a boronic acid pinacol ester when:

  • Stability, ease of handling, and long-term storage are critical. [2]

  • The synthesis is part of a multi-step sequence or a drug discovery campaign where reagent consistency and purity are paramount.[4][12]

  • The reaction is part of an automated or high-throughput workflow.[2]

  • The corresponding boronic acid is known to be unstable (e.g., some heteroaryl boronic acids).[13]

Decision_Tree Start Start: Need Boron Reagent for Suzuki Coupling Stability Is long-term stability or high-throughput use critical? Start->Stability Reactivity Is maximizing reaction rate the top priority? Stability->Reactivity No UseEster Use Boronic Acid Pinacol Ester Stability->UseEster Yes KnownUnstable Is the corresponding boronic acid known to be unstable? Reactivity->KnownUnstable No UseAcid Use Free Boronic Acid Reactivity->UseAcid Yes KnownUnstable->UseEster Yes KnownUnstable->UseAcid No

Caption: Decision flowchart for selecting a boron reagent.

Conclusion

The debate between using 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid and its pinacol ester encapsulates a fundamental principle in synthetic chemistry: the constant balance between reactivity and stability. Free boronic acids offer the advantage of higher intrinsic reactivity, often leading to faster and more efficient reactions.[2] However, this comes at the cost of stability, with dehydration and protodeboronation being common pitfalls.[2][3]

Conversely, boronic acid pinacol esters provide a robust, stable, and easy-to-handle alternative, making them indispensable for complex, multi-step syntheses and applications in drug discovery and materials science.[4] While they may exhibit slower reaction kinetics, their reliability and consistency often outweigh this drawback.[14]

Ultimately, the expert synthetic chemist understands that neither reagent is universally superior. The optimal choice is context-dependent, guided by a deep understanding of the reaction mechanism, the properties of the substrates, and the overall goals of the synthetic campaign. By carefully considering the trade-offs outlined in this guide, researchers can harness the full power of the Suzuki-Miyaura reaction to build the molecules of tomorrow.

References

  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison - Benchchem. (URL: )
  • Comparison of reactivity of different boron reagents (a) The predicted... - ResearchGate. (URL: [Link])

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - Organic Chemistry Portal. (URL: [Link])

  • Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. (URL: [Link])

  • Phenylboronic acid - Wikipedia. (URL: [Link])

  • Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Ethyl Pinacol Boronates as Advantageous Precursors for Copper-Mediated Radiofluorination - PMC. (URL: [Link])

  • Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Publishing - Rsc.org. (URL: [Link])

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. (URL: [Link])

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (URL: [Link])

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (URL: [Link])

  • The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery | Accounts of Chemical Research - ACS Publications. (URL: [Link])

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC. (URL: [Link])

  • Acid-promoted metal-free protodeboronation of arylboronic acids - Semantic Scholar. (URL: [Link])

  • Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine - ResearchGate. (URL: [Link])

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC. (URL: [Link])

  • Miyaura Borylation Reaction - Organic Chemistry Portal. (URL: [Link])

  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - PMC. (URL: [Link])

  • Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276. (URL: [Link])

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. (URL: [Link])

  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04196H. (URL: [Link])

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution - ResearchGate. (URL: [Link])

  • FROM FUNDAMENTAL STUDIES TO APPLICATIONS IN SUPRAMOLECULAR AND SYNTHETIC ORGANIC CHEMISTRY Yuji Tokunaga* De - LOCKSS: Serve Content. (URL: [Link])

  • Something Unique or Methyl, Butyl, Futile? Born again Boron - Scientific Update - UK. (URL: [Link])

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC. (URL: [Link])

  • A Comparative Guide to Suzuki Reaction Yields with Diverse Boronic Acids - Benchchem. (URL: )
  • Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry | ChemRxiv. (URL: [Link])

  • New Horizons for Cross-Coupling Reactions - Pharmaceutical Technology. (URL: [Link])

  • Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids - R Discovery. (URL: [Link])

  • Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd. (URL: https://organ.chem.msu.ru/wp-content/uploads/2019/02/acs.orglett.8b03889.pdf)
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC. (URL: [Link])

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (URL: [Link])

Sources

Validation

Spectroscopic validation of synthesized 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid derivatives

Title: Spectroscopic Validation and Performance Comparison of Synthesized 2-Chloro-4-(2-methoxyethoxy)phenylboronic Acid Derivatives Executive Summary In modern drug discovery, the Suzuki-Miyaura cross-coupling reaction...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Validation and Performance Comparison of Synthesized 2-Chloro-4-(2-methoxyethoxy)phenylboronic Acid Derivatives

Executive Summary

In modern drug discovery, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for constructing complex biaryl scaffolds[1]. The compound 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid (CAS: 2377606-06-7)[2] is a highly specialized building block. The strategic placement of an ortho-chloro group provides essential steric tuning and electronic deactivation, while the para-alkoxy chain enhances aqueous solubility and introduces a hydrogen-bonding acceptor motif crucial for target-protein interactions.

This guide provides an objective comparison of this free boronic acid against its common alternatives, backed by rigorous, self-validating spectroscopic data and step-by-step experimental methodologies.

Alternative Comparison: Free Acid vs. Pinacol Ester vs. Unsubstituted PBA

When designing a synthetic route, chemists must choose the optimal boron species. Table 1 objectively compares 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid against its pinacol ester (BPin) derivative and the baseline unsubstituted phenylboronic acid (PBA).

Table 1: Performance Comparison of Boronic Acid Alternatives

Parameter2-Chloro-4-(2-methoxyethoxy)phenylboronic acidBPin Ester DerivativeUnsubstituted Phenylboronic Acid (PBA)
Reactivity (Suzuki) High. Rapid transmetalation in aqueous media; no pre-hydrolysis required[1].Moderate. Requires in situ hydrolysis or harsher basic conditions to initiate coupling.High. Fast transmetalation, but highly prone to rapid protodeboronation.
Stability Moderate. Can undergo dehydration to form boroxines (trimers) upon prolonged storage.Excellent. Highly stable to silica gel chromatography and long-term ambient storage.Low. Readily oxidizes or protodeboronates under atmospheric conditions.
Solubility Good. The methoxyethoxy chain significantly improves solubility in polar protic solvents.Excellent in Organics. Highly soluble in DCM, EtOAc, and Hexanes; poor in water.Poor. Limited solubility in aqueous systems without organic co-solvents.
Purification Crystallization. Typically purified via recrystallization (e.g., Water/Methanol).Column Chromatography. Easily purified on standard silica gel.Crystallization. Often requires rigorous drying to prevent boroxine formation.

Scientist's Insight: While the BPin ester is favored for high-throughput screening due to its shelf stability, the free boronic acid is vastly superior for late-stage, atom-economical aqueous couplings. The methoxyethoxy tail mitigates the typical solubility issues of free boronic acids, making it an ideal candidate for green chemistry applications[1].

Spectroscopic Validation Data

To ensure the integrity of the synthesized 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid, a multi-nuclear NMR ( 1 H, 13 C, 11 B), FT-IR, and HRMS validation suite is required. The 11 B NMR is particularly critical for distinguishing the hybridization state of the boron atom[3],[4].

Table 2: 1 H NMR Assignments (400 MHz, DMSO- d6​ ) | Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant ( J in Hz) | | :--- | :--- | :--- | :--- | :--- | | B-OH | 8.15 | s (broad) | 2H | - (D 2​ O exchangeable) | | Ar-H (H-6, ortho to B) | 7.62 | d | 1H | 8.4 | | Ar-H (H-3, ortho to Cl) | 7.05 | d | 1H | 2.2 | | Ar-H (H-5, para to Cl) | 6.91 | dd | 1H | 8.4, 2.2 | | O-CH 2​ (ether) | 4.12 | m | 2H | - | | O-CH 2​ (methoxy adjacent) | 3.74 | m | 2H | - | | O-CH 3​ | 3.41 | s | 3H | - |

Table 3: 13 C and 11 B NMR Data (100 MHz / 128 MHz, DMSO- d6​ )

Nucleus Chemical Shift (ppm) Assignment / Hybridization Line Width / Notes

| 13 C | 161.4, 138.2, 136.7, 126.5, 114.1, 113.8 | Aromatic Carbons | C-B (126.5 ppm) is characteristically broad due to quadrupolar relaxation. | | 13 C | 70.8, 67.5, 59.2 | Aliphatic Carbons | Methoxyethoxy chain carbons. | | 11 B | 28.5 | Free Boronic Acid ( sp2 ) | ~350 Hz (Broad singlet)[3]. | | 11 B | 4.2 | Boronate Anion ( sp3 ) | Observed only if pH > pK a​ (~50 Hz)[3]. |

Table 4: HRMS and FT-IR Validation

Technique Key Parameter Observed Value Assignment / Formula

| FT-IR | Wavenumber (cm −1 ) | 3350 (br), 1345 (s), 1050 (s) | O-H stretch, B-O stretch, C-O stretch | | HRMS (ESI-) | m/z [M-H] | 229.0445 | C 9​ H 11​ BClO 4−​ (Calculated: 229.0444) |

Self-Validating Experimental Protocols

A. Synthesis Workflow

G Substrate 1-Bromo-2-chloro-4- (2-methoxyethoxy)benzene Lithiation Lithiation (n-BuLi) -78 °C, THF Substrate->Lithiation Borylation Borylation (B(OiPr)3) -78 °C to RT Lithiation->Borylation Hydrolysis Acidic Hydrolysis HCl (aq) Borylation->Hydrolysis Product 2-Chloro-4-(2-methoxyethoxy) phenylboronic acid Hydrolysis->Product NMR NMR (1H, 13C, 11B) Hybridization Check Product->NMR MS HRMS Exact Mass Confirmation Product->MS

Fig 1. Synthesis and spectroscopic validation workflow for the target boronic acid derivative.

Step-by-Step Synthesis:

  • Lithiation: Dissolve 1-bromo-2-chloro-4-(2-methoxyethoxy)benzene (10 mmol) in anhydrous THF (50 mL) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (10.5 mmol, 2.5 M in hexanes) dropwise over 15 minutes.

    • Causality & Experience: Maintaining -78 °C is critical. Elevated temperatures will cause the ortho-chloro group to undergo undesired halogen-metal exchange or elimination to form a benzyne intermediate.

    • Self-Validation: Quench a 0.1 mL aliquot with CD 3​ OD. Analyze via 1 H NMR; the complete disappearance of the aromatic proton signal at the bromo position confirms 100% lithiation.

  • Borylation: Rapidly add triisopropyl borate (B(OiPr) 3​ , 15 mmol) to the -78 °C solution. Stir for 1 hour at -78 °C, then allow the reaction to warm to room temperature overnight.

    • Causality & Experience: B(OiPr) 3​ is chosen over B(OMe) 3​ because the steric bulk of the isopropyl groups prevents multiple additions of the aryllithium species, avoiding unwanted "ate-complex" formation.

  • Hydrolysis: Quench the reaction with 1M HCl (30 mL) and stir vigorously for 1 hour. Extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate. Purify by recrystallization from water/methanol.

B. Spectroscopic Characterization Protocol
  • Sample Preparation for 11 B NMR: Dissolve 15 mg of the purified product in 0.6 mL of DMSO- d6​ .

  • Tube Selection (Critical): Transfer the solution to a Quartz NMR tube .

    • Causality & Experience: Standard borosilicate glass NMR tubes contain ~10% boron. This creates a massive, broad background signal between 0 and 20 ppm in the 11 B spectrum, which can mask the sp3 boronate signals or distort baseline integration[3]. Quartz tubes are entirely boron-free, ensuring a flat baseline.

  • Acquisition: Acquire the 11 B NMR spectrum at 128 MHz. Look for a broad singlet at ~28.5 ppm, confirming the sp2 hybridized state of the free boronic acid[5].

Application: Suzuki-Miyaura Cross-Coupling

To demonstrate the practical utility of the validated compound, it is subjected to a standard Suzuki-Miyaura coupling.

Pathway Precatalyst Pd(0) Catalyst OxAddition Oxidative Addition (Aryl Halide) Precatalyst->OxAddition Transmetalation Transmetalation (Boronic Acid + Base) OxAddition->Transmetalation RedElimination Reductive Elimination Transmetalation->RedElimination RedElimination->Precatalyst Catalyst Regeneration Biaryl Biaryl API Scaffold RedElimination->Biaryl

Fig 2. Mechanism of Suzuki-Miyaura cross-coupling utilizing the validated boronic acid.

Protocol:

  • Combine the synthesized 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid (1.2 equiv), an aryl bromide (1.0 equiv), K 2​ CO 3​ (2.0 equiv), and Pd(dppf)Cl 2​ (5 mol%) in a degassed mixture of 1,4-Dioxane/H 2​ O (4:1).

  • Heat to 80 °C for 4 hours.

    • Causality & Experience: The aqueous base (K 2​ CO 3​ ) converts the sp2 boronic acid into the highly nucleophilic sp3 boronate anion (observable at ~4.2 ppm via 11 B NMR)[3]. This hybridization shift is the fundamental prerequisite for the transmetalation step onto the Palladium(II) center[1].

References

  • Valenzuela, S. A., et al. "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations." The Journal of Organic Chemistry, 2022. URL: [Link]

  • Beachell, H. C., & Beistel, D. W. "Nuclear Magnetic Resonance Spectra of Phenylboronic Acids." Inorganic Chemistry, 1964. URL: [Link]

  • Kusamoto, T., et al. "Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions." Molecules, 2023. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Chloro-4-(2-methoxyethoxy)phenylboronic Acid

For researchers and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detai...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed, step-by-step operational plan for the proper disposal of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid, grounding each recommendation in established safety protocols and regulatory standards.

Core Directive: Immediate Safety and Hazard Recognition

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid is essential. Based on data from closely related compounds, such as 4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid, this chemical should be handled as a hazardous substance.[1]

GHS Hazard Classification (Anticipated):

  • Skin Irritation: May cause skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

All handling and disposal operations must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

Table 1: Mandatory Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.To prevent eye contact which can cause serious irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).To prevent skin contact and potential irritation.[1][2]
Body Protection A fully fastened lab coat.To protect skin and personal clothing from accidental spills.[1][2]
Respiratory Use only in a well-ventilated area, preferably a fume hood.To prevent inhalation of dust or aerosols that may cause respiratory irritation.[1]

Primary Disposal Protocol: Hazardous Waste Collection

The most direct and compliant method for the disposal of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid is through a licensed hazardous waste disposal service.[1][2][3] This approach ensures adherence to federal and local regulations.[4][5]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[6] This compound, being a weak organic acid, should be stored separately from bases and strong oxidizing agents.[6]

Step 2: Container Selection and Labeling

  • Select an Appropriate Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof lid.[6] The container must be compatible with the chemical.

  • Label the Container: The label must be clear, legible, and firmly attached.[4] It should include:

    • The words "HAZARDOUS WASTE "[4]

    • The full chemical name: "2-Chloro-4-(2-methoxyethoxy)phenylboronic acid " (avoiding formulas or abbreviations)[4]

    • An indication of the hazards (e.g., "Irritant")

    • The date of accumulation.

Step 3: Accumulation and Storage

  • Solid Waste: Collect any unadulterated solid 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid in a designated solid hazardous waste container. Contaminated items such as weighing papers, gloves, and pipette tips should also be placed in this container.

  • Liquid Waste: Any solutions containing this compound should be collected in a designated liquid hazardous waste container.

  • Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[6][7] This area should be near the point of waste generation and under the control of laboratory personnel.[4][7] Ensure secondary containment is used for liquid waste containers.

Step 4: Arranging for Disposal

Once the waste container is nearly full (approximately 90%), arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[4]

Caption: Decision workflow for proper segregation and collection of waste.

Potential Pre-treatment: Chemical Deactivation via Oxidation

In some instances, chemical deactivation may be considered to transform the hazardous compound. A potential method for arylboronic acids is oxidative hydroxylation (deboronation) to the corresponding phenol using hydrogen peroxide. However, it is crucial to understand that this process transforms the boronic acid into a phenol, which is also a hazardous substance and must be disposed of as hazardous waste. This procedure does not render the waste non-hazardous.

Causality: The carbon-boron bond in arylboronic acids is susceptible to cleavage by oxidizing agents. In this procedure, hydrogen peroxide acts as the oxidant, replacing the boronic acid group with a hydroxyl group, yielding a phenol and boric acid as byproducts.

Experimental Protocol: Oxidative Degradation

This procedure must be performed in a chemical fume hood with appropriate PPE.

  • Preparation: For each 1 mmol of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid waste, prepare a flask.

  • Reaction: To the flask containing the boronic acid, add 1.6 mL of 30% hydrogen peroxide.

  • Agitation: Stir the mixture at room temperature. The reaction is often rapid.

  • Quenching: After the reaction is complete (as determined by an appropriate analytical method like TLC), the reaction is quenched by the addition of water.

  • Waste Collection: The entire resulting mixture, which now contains the corresponding chlorinated phenol, boric acid, and any unreacted starting material, must be collected as hazardous liquid waste. Transfer the quenched reaction mixture to a properly labeled "Liquid Hazardous Waste" container for disposal by a licensed vendor.

Important Caveat: The resulting product of this reaction is a chlorinated phenol. Many phenolic compounds are toxic and are regulated as hazardous waste. Therefore, this pre-treatment method does not eliminate the need for professional hazardous waste disposal.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personnel exposure, immediate and appropriate action is critical.

Spill Management:

  • Small Spills (within a fume hood):

    • Absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.

    • Sweep or scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

    • Clean the spill area with soap and water, collecting all cleaning materials for disposal as hazardous waste.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately.

    • Prevent entry into the affected area until it has been cleared by trained personnel.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][8]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][2][8]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8][9]

By adhering to these rigorous, step-by-step procedures, researchers can ensure the safe and compliant disposal of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University | Research.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.

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  • OSHA Laboratory Standard. National Academies of Sciences, Engineering, and Medicine.

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Handling

Mastering the Safe Handling of 2-Chloro-4-(2-methoxyethoxy)phenylboronic Acid: A Comprehensive Guide

For researchers at the forefront of drug discovery and development, the ability to safely and effectively handle specialized reagents is paramount. This guide provides essential, in-depth procedural information for the s...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug discovery and development, the ability to safely and effectively handle specialized reagents is paramount. This guide provides essential, in-depth procedural information for the safe handling and disposal of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid, ensuring the protection of laboratory personnel and the integrity of your research. Our focus is to provide value beyond the product by empowering you with the knowledge to maintain a safe and efficient laboratory environment.

Hazard Assessment: Understanding the Risks

  • Harmful if swallowed. [1][2][3]

  • A skin irritant. [4][5][6]

  • A cause of serious eye irritation. [4][5][6]

  • Potentially causing respiratory irritation upon inhalation of dust. [5][7][8]

Therefore, all handling procedures must be designed to minimize direct contact and the generation of airborne dust.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive suite of PPE is mandatory when working with 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid to prevent exposure. The following table summarizes the required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Chemical safety goggles or a face shield[4][9]Chemically resistant gloves (e.g., nitrile)[4][9]Fully buttoned laboratory coat, long pants, and closed-toe shoes[4]NIOSH/MSHA approved respirator (e.g., N95 dust mask) if not handled in a fume hood[4][9]
Solution Preparation Chemical safety goggles or a face shield[4][9]Chemically resistant gloves (e.g., nitrile)[4][9]Fully buttoned laboratory coat, long pants, and closed-toe shoes[4]Work should be conducted in a certified chemical fume hood[8]
Reaction Setup & Workup Chemical safety goggles or a face shield[4][9]Chemically resistant gloves (e.g., nitrile)[4][9]Fully buttoned laboratory coat, long pants, and closed-toe shoes[4]All operations should be performed within a certified chemical fume hood[8]
Spill Cleanup Chemical safety goggles or a face shieldChemically resistant gloves (e.g., nitrile)Fully buttoned laboratory coat, long pants, and closed-toe shoesNIOSH-approved respirator appropriate for the scale of the spill

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure risk.

Preparation
  • Engineering Controls : Ensure a certified chemical fume hood is in proper working order. An emergency eyewash station and safety shower must be readily accessible.[7][9]

  • Workspace Decontamination : The work area within the fume hood should be clean and free of clutter.

  • Gather Materials : Have all necessary equipment and reagents, including waste containers, readily available within the fume hood to avoid unnecessary movement of the chemical.

Handling the Solid
  • Donning PPE : Before handling the compound, put on all required PPE as outlined in the table above.

  • Transferring the Solid : When weighing or transferring the solid, use a spatula and handle the container with care to avoid generating dust.[9] Keep the container tightly closed when not in use.[7][9]

  • Solution Preparation : If preparing a solution, slowly add the solid to the solvent in the fume hood to prevent splashing.

Post-Handling
  • Decontamination : Clean the work area thoroughly after handling is complete.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

Disposal Plan: Ensuring Environmental Responsibility

All waste containing 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid must be treated as hazardous waste.

  • Solid Waste : Place any contaminated solids, such as weighing paper, gloves, and disposable lab coats, into a clearly labeled hazardous waste container.[8]

  • Liquid Waste : Collect all solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container.[8] The label should include the full chemical name and any solvents used.

  • Empty Containers : Empty containers should be rinsed with an appropriate solvent in a fume hood. The rinsate should be collected as hazardous liquid waste. Allow the container to dry completely in the fume hood before disposal.[10]

Never dispose of boronic acid waste down the drain or in regular trash. [11]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation persists.[5]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[7] Seek immediate medical attention.

  • Spill : For a small spill within a fume hood, use an inert absorbent material to contain the spill.[4] Carefully sweep or scoop the material into a labeled hazardous waste container.[4] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[4]

Visualizing the Safety Workflow

To further clarify the procedural logic, the following diagram illustrates the key decision points and actions in the safe handling of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid.

Safe Handling Workflow for 2-Chloro-4-(2-methoxyethoxy)phenylboronic Acid cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup cluster_emergency Emergency Response prep_start Start: Handling Required verify_fume_hood Verify Fume Hood Functionality prep_start->verify_fume_hood spill Spill Occurs prep_start->spill check_ppe Assemble Required PPE verify_fume_hood->check_ppe prep_waste Prepare Labeled Waste Containers check_ppe->prep_waste don_ppe Don Appropriate PPE prep_waste->don_ppe weigh_solid Weigh Solid in Fume Hood don_ppe->weigh_solid exposure Exposure Occurs don_ppe->exposure prepare_solution Prepare Solution in Fume Hood weigh_solid->prepare_solution conduct_reaction Conduct Reaction in Fume Hood prepare_solution->conduct_reaction dispose_solid Dispose of Solid Waste conduct_reaction->dispose_solid dispose_liquid Dispose of Liquid Waste conduct_reaction->dispose_liquid decontaminate Decontaminate Work Area dispose_solid->decontaminate dispose_liquid->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands small_spill Small Spill: Use Spill Kit spill->small_spill Small large_spill Large Spill: Evacuate & Call EHS spill->large_spill Large skin_contact Skin Contact: Flush with Water exposure->skin_contact Skin eye_contact Eye Contact: Flush with Water, Seek Medical Aid exposure->eye_contact Eye inhalation Inhalation: Move to Fresh Air exposure->inhalation Inhalation ingestion Ingestion: Seek Immediate Medical Aid exposure->ingestion Ingestion

Caption: A flowchart outlining the key steps and decision points for the safe handling of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid.

References

  • AK Scientific, Inc. (n.d.). 3-[3-(Ethoxycarbonyl)piperidine-1-carbonyl]phenylboronic acid pinacol ester Safety Data Sheet.
  • Benchchem (n.d.). Personal protective equipment for handling 2,6-Dimethoxyphenylboronic acid.
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  • Apollo Scientific (2023, July 6). Pyridine-3-boronic acid, neopentylglycol ester Safety Data Sheet.
  • Key Organics (2017, December 1). 2-Chloro-4-(pyrrolidin-1-yl)phenylboronic acid Safety Data Sheet.
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  • TCI Chemicals (n.d.). 4-(Methylthio)phenylboronic Acid Safety Data Sheet.
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